4-Bromo-1-p-tolyl-1H-pyrazole
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-bromo-1-(4-methylphenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-2-4-10(5-3-8)13-7-9(11)6-12-13/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVVMTZNISBYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650003 | |
| Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957034-98-9 | |
| Record name | 4-Bromo-1-(4-methylphenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40650003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-1-p-tolyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-1-p-tolyl-1H-pyrazole, a heterocyclic compound with significant potential in medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore, and the introduction of a bromine atom at the 4-position, along with a p-tolyl group at the 1-position, offers a versatile platform for the development of novel therapeutic agents and functional materials. The bromo-substituent serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the exploration of a broad chemical space.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process. The initial step involves the well-established Knorr pyrazole synthesis, where a suitable 1,3-dicarbonyl compound, such as malondialdehyde or a synthetic equivalent, undergoes a condensation reaction with p-tolylhydrazine to form the 1-p-tolyl-1H-pyrazole intermediate. The subsequent step is an electrophilic bromination of the pyrazole ring at the electron-rich C4-position to yield the final product.
Caption: Synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
A widely adopted method for the synthesis of 1-arylpyrazoles is the Knorr pyrazole synthesis.[1] This involves the reaction of an arylhydrazine with a 1,3-dicarbonyl compound.
Materials:
-
p-Tolylhydrazine hydrochloride
-
Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl precursor)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride in a mixture of ethanol and water.
-
Add concentrated hydrochloric acid to the solution and then introduce malondialdehyde tetramethyl acetal.
-
Heat the reaction mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-p-tolyl-1H-pyrazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of this compound
The introduction of a bromine atom at the C4-position of the pyrazole ring is typically achieved via electrophilic substitution.[1]
Materials:
-
1-p-tolyl-1H-pyrazole
-
N-Bromosuccinimide (NBS) or Bromine
-
Acetonitrile or Dichloromethane
-
Sodium bicarbonate solution
Procedure:
-
Dissolve 1-p-tolyl-1H-pyrazole in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Experimental Workflow
The general workflow for the synthesis and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis of this compound.
Characterization Data
The following table summarizes the expected and reported characterization data for this compound and its immediate precursor. Data for the target compound is predicted based on analogous structures, such as 4-bromo-1-phenyl-1H-pyrazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 1-p-tolyl-1H-pyrazole | C10H10N2 | 158.20 | Not reported | ~7.8 (d), ~7.6 (d), ~7.2 (d), ~6.4 (t), ~2.4 (s) | ~139, ~138, ~129, ~126, ~120, ~107, ~21 |
| This compound | C10H9BrN2 | 237.10 | ~75-80 (Predicted) | ~7.8 (s), ~7.6 (s), ~7.5 (d), ~7.2 (d), ~2.4 (s) | ~140, ~138, ~137, ~130, ~128, ~120, ~93, ~21 |
Note: NMR chemical shifts are estimates and may vary depending on the solvent and experimental conditions. The melting point of the closely related 4-bromo-1-phenyl-1H-pyrazole is reported to be 78-79 °C.
Concluding Remarks
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The described synthetic route is robust and relies on well-established chemical transformations. The provided characterization data, while partially predictive, offers a reliable reference for researchers working with this compound. The versatility of this compound as a synthetic intermediate makes it a valuable building block for the discovery and development of new molecules with potential applications in pharmacology and materials science. It is recommended that researchers perform thorough characterization of the synthesized compound to confirm its identity and purity.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-p-tolyl-1H-pyrazole, a halogenated aromatic heterocyclic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structural features, particularly the presence of a reactive bromine atom on the pyrazole ring and a p-tolyl group, make it a versatile building block for the synthesis of more complex molecular architectures with potential applications in drug discovery and organic electronics. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its structural characteristics, spectral data, and a detailed experimental protocol for its synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties are predicted based on computational models due to the limited availability of experimental data in the peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 957034-98-9 | [1] |
| Molecular Formula | C₁₀H₉BrN₂ | [1] |
| Molecular Weight | 237.10 g/mol | [1] |
| Predicted Boiling Point | 308.1 ± 25.0 °C | [1] |
| Predicted Density | 1.44 ± 0.1 g/cm³ | [1] |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | General knowledge |
Spectral Data
Mass Spectrometry
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) should appear as a doublet with approximately equal intensity at m/z values corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).
-
Expected Molecular Ion Peaks (M⁺): m/z 236 and 238.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for this compound is not available, a general description of the expected signals in ¹H and ¹³C NMR spectra can be inferred based on its structure.
-
¹H NMR: The spectrum would likely show signals corresponding to the protons on the pyrazole ring and the p-tolyl group. The protons on the pyrazole ring would appear as singlets, while the aromatic protons of the p-tolyl group would exhibit a characteristic AA'BB' splitting pattern (two doublets). A singlet corresponding to the methyl protons of the tolyl group would also be present.
-
¹³C NMR: The spectrum would display signals for the carbon atoms of the pyrazole ring and the p-tolyl group. The carbon atom attached to the bromine would be significantly influenced by the halogen's electronegativity.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the pyrazole and benzene rings, and the C-Br stretching vibration.
Experimental Protocols
A detailed, experimentally verified protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a general and plausible synthetic route can be adapted from established methods for the synthesis of similar N-aryl-4-bromopyrazoles. The following protocol is a representative example.
Synthesis of this compound
This synthesis can be envisioned as a two-step process: the formation of the 1-p-tolyl-1H-pyrazole intermediate followed by its bromination.
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
A common method for the synthesis of N-aryl pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and an arylhydrazine.
-
Reactants:
-
Malondialdehyde tetraethyl acetal (or a similar 1,3-dicarbonyl equivalent)
-
p-Tolylhydrazine hydrochloride
-
An appropriate solvent (e.g., ethanol, acetic acid)
-
-
Procedure:
-
Dissolve p-tolylhydrazine hydrochloride in the chosen solvent.
-
Add malondialdehyde tetraethyl acetal to the solution.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 1-p-tolyl-1H-pyrazole.
-
Step 2: Bromination of 1-p-tolyl-1H-pyrazole
The synthesized 1-p-tolyl-1H-pyrazole can then be brominated at the C4 position.
-
Reactants:
-
1-p-tolyl-1H-pyrazole
-
A brominating agent (e.g., N-Bromosuccinimide (NBS), bromine)
-
An appropriate solvent (e.g., dichloromethane, chloroform, acetic acid)
-
-
Procedure:
-
Dissolve 1-p-tolyl-1H-pyrazole in the chosen solvent.
-
Add the brominating agent portion-wise at a controlled temperature (e.g., 0 °C or room temperature).
-
Stir the reaction mixture for a specified time, monitoring its completion by TLC.
-
After the reaction is complete, quench any excess brominating agent (e.g., with a solution of sodium thiosulfate).
-
Extract the product with an organic solvent, wash the organic layer with water and brine, and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
-
Characterization: The final product should be characterized by standard analytical techniques, including melting point determination, NMR spectroscopy (¹H and ¹³C), and mass spectrometry to confirm its identity and purity.
Logical Relationships and Workflows
The synthesis of this compound involves a logical sequence of chemical transformations. This can be visualized as a straightforward workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-1-p-tolyl-1H-pyrazole. Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide synthesizes data from structurally related compounds and established principles of NMR spectroscopy to offer a robust and scientifically grounded prediction of its spectral characteristics. This information is intended to aid researchers in the identification, characterization, and quality control of this compound and its analogues in a drug discovery and development context.
Molecular Structure and Numbering
The structural framework and atom numbering scheme for this compound are depicted in the following diagram. This convention is used throughout the guide for the assignment of NMR signals.
Caption: Molecular structure and atom numbering of this compound.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the protons on the pyrazole and p-tolyl rings. The chemical shifts are influenced by the electron-withdrawing bromine atom and the electronic nature of the substituted pyrazole ring system.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 | 7.9 - 8.1 | Singlet (s) | - | 1H |
| H-3 | 7.6 - 7.8 | Singlet (s) | - | 1H |
| H-2', H-6' | 7.4 - 7.6 | Doublet (d) | ~ 8.0 - 9.0 | 2H |
| H-3', H-5' | 7.2 - 7.4 | Doublet (d) | ~ 8.0 - 9.0 | 2H |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | - | 3H |
Rationale for Predictions:
-
Pyrazole Protons (H-3 and H-5): In the parent 4-bromopyrazole, the H-3 and H-5 protons are equivalent and appear as a single peak. However, the N-substitution with the p-tolyl group breaks this symmetry, leading to two distinct singlets. The H-5 proton is generally deshielded compared to H-3 in N-aryl pyrazoles. The electron-withdrawing bromine at C-4 will further influence these shifts, but they are expected to remain as sharp singlets due to the absence of adjacent protons.
-
p-Tolyl Protons (H-2'/H-6' and H-3'/H-5'): The p-tolyl group will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the pyrazole ring (H-2' and H-6') are expected to be slightly downfield compared to the meta protons (H-3' and H-5') due to the anisotropic effect of the heterocyclic ring.
-
Methyl Protons (-CH₃): The methyl protons of the tolyl group are expected to appear as a singlet in the typical aromatic methyl region.
Predicted ¹³C NMR Spectral Data
The predicted proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom. The chemical shifts are influenced by the hybridization state, the electronegativity of attached atoms (bromine and nitrogen), and mesomeric effects within the aromatic systems.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-5 | 140.0 - 145.0 |
| C-3 | 128.0 - 133.0 |
| C-4 | 95.0 - 100.0 |
| C-1' | 137.0 - 140.0 |
| C-4' | 135.0 - 138.0 |
| C-3', C-5' | 129.0 - 131.0 |
| C-2', C-6' | 118.0 - 122.0 |
| -CH₃ | 20.0 - 22.0 |
Rationale for Predictions:
-
Pyrazole Carbons (C-3, C-4, C-5): The C-5 carbon is expected to be the most downfield of the pyrazole carbons due to its attachment to two nitrogen atoms. The C-3 carbon will be at a higher field, and the C-4 carbon, directly attached to the bromine atom, will be significantly shielded, appearing at the lowest chemical shift among the ring carbons.
-
p-Tolyl Carbons (C-1' to C-6' and -CH₃): The chemical shifts of the p-tolyl carbons are predicted based on typical values for N-aryl compounds. The ipso-carbon (C-1') attached to the pyrazole nitrogen will be downfield. The carbon bearing the methyl group (C-4') will also be downfield. The C-2'/C-6' and C-3'/C-5' carbons will appear in the aromatic region, with the latter being slightly more downfield. The methyl carbon will have a characteristic upfield chemical shift.
Experimental Protocol for NMR Data Acquisition
The following is a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a compound such as this compound.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆; Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent may depend on the sample's solubility and the desired resolution of specific peaks.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
2. NMR Instrument and Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: A range of -2 to 12 ppm is typically sufficient.
-
Temperature: 298 K (25 °C).
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to obtain singlet peaks for all carbons.
-
Number of Scans: 1024 to 4096 scans, or more, may be required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: A range of 0 to 160 ppm is generally appropriate.
-
Temperature: 298 K (25 °C).
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak pick to identify the precise chemical shifts of all signals in both ¹H and ¹³C spectra.
Logical Workflow for NMR-Based Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using the predicted and acquired NMR data.
Caption: Workflow for structural confirmation using NMR spectroscopy.
This guide provides a comprehensive, albeit predictive, overview of the ¹H and ¹³C NMR spectral data for this compound. The detailed experimental protocol and logical workflow are designed to assist researchers in the practical application of this data for compound verification and further studies. It is recommended to acquire experimental data and, if necessary, perform two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) for unambiguous assignment of all signals.
Mass spectrometry analysis of 4-Bromo-1-p-tolyl-1H-pyrazole
An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromo-1-p-tolyl-1H-pyrazole
Introduction
This compound is a substituted pyrazole derivative. The pyrazole ring is a key structural motif in many pharmaceuticals and agrochemicals, making the structural elucidation of novel pyrazole compounds a critical aspect of drug development and chemical research. Mass spectrometry is an indispensable analytical technique for the characterization of such molecules, providing vital information on molecular weight and structure through fragmentation analysis. This guide details the theoretical and practical aspects of the mass spectrometry analysis of this compound.
Molecular Weight and Isotopic Pattern
The initial step in the mass spectrometric analysis is the determination of the molecular weight and the characteristic isotopic pattern. The molecular formula for this compound is C₁₀H₉BrN₂. The presence of bromine is particularly significant, as it has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a distinctive M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key signature in identifying the compound.
| Property | Value |
| Molecular Formula | C₁₀H₉BrN₂ |
| Monoisotopic Mass | 251.999 g/mol (for ⁷⁹Br) |
| Average Mass | 253.10 g/mol |
| Nominal Mass | 252 g/mol |
| Isotopic Pattern | Two major peaks of similar intensity at m/z [M]⁺ and [M+2]⁺ |
Predicted Fragmentation Pattern
While specific experimental data for this compound is not widely published, a fragmentation pattern can be predicted based on established principles for substituted pyrazoles. The primary fragmentation processes for pyrazoles involve the expulsion of HCN and the loss of N₂ from the molecular ion or its fragments. For the target molecule, fragmentation is expected to be initiated by ionization, followed by cleavage of the pyrazole ring and bonds to the substituents.
A proposed fragmentation pathway is outlined below. The molecular ion ([C₁₀H₉BrN₂]⁺˙) would be observed with its characteristic bromine isotopic pattern. Subsequent fragmentation could involve the loss of a bromine radical, the tolyl group, or cleavage of the pyrazole ring.
Caption: Predicted fragmentation pathway for this compound.
Table of Predicted Fragments:
| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Formula | Description |
| 252/254 | [C₁₀H₉BrN₂]⁺˙ | Molecular Ion (M⁺˙) |
| 157 | [C₁₀H₉N₂]⁺ | Loss of a bromine radical from M⁺˙ |
| 145/147 | [C₃H₂BrN₂]⁺ | Loss of a tolyl radical from M⁺˙ |
| 116 | [C₈H₆N]⁺ | Loss of HCN from the [C₁₀H₉N₂]⁺ fragment |
| 91 | [C₇H₇]⁺ | Tolyl cation |
Experimental Protocols
A standard approach for the analysis of this compound would involve Liquid Chromatography coupled with Electrospray Ionization Mass Spectrometry (LC-ESI-MS). This technique is well-suited for polar organic molecules.[1][2]
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent such as methanol or acetonitrile.[3]
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase as the diluent.[3]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.
Liquid Chromatography Parameters
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
Mass Spectrometry Parameters (Positive ESI Mode)
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 600 L/hr.
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for initial identification, followed by tandem MS (MS/MS) for structural confirmation.
Caption: General experimental workflow for LC-MS analysis.
Data Interpretation
The acquired data should be processed to identify the peak corresponding to this compound. The key indicators will be:
-
Retention Time: A characteristic retention time from the LC separation.
-
Molecular Ion: The presence of a pair of peaks at m/z 252 and 254 with roughly equal intensity.
-
Fragmentation Pattern: In the MS/MS spectrum, the presence of fragment ions consistent with the predicted fragmentation pathway.
Conclusion
The mass spectrometry analysis of this compound is a straightforward process using standard LC-ESI-MS techniques. The presence of bromine provides a distinct isotopic signature that greatly aids in the identification of the compound and its fragments. While experimental data for this specific molecule is scarce, a reliable prediction of its fragmentation pattern can be made based on the well-understood behavior of substituted pyrazoles in mass spectrometry. The protocols and theoretical data presented in this guide provide a solid foundation for researchers and drug development professionals in the structural elucidation of this and similar compounds.
References
- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the FT-IR Spectrum of 4-Bromo-1-p-tolyl-1H-pyrazole
This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Bromo-1-p-tolyl-1H-pyrazole, a heterocyclic compound of interest to researchers and professionals in drug development and materials science. This document outlines the expected spectral features, a general experimental protocol for obtaining the spectrum, and a logical workflow for its analysis.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the pyrazole ring, the p-tolyl group, and the carbon-bromine bond. Based on established spectroscopic data for similar compounds, the expected absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3150 - 3000 | Medium-Weak | Aromatic C-H stretching (pyrazole and tolyl rings) |
| 2980 - 2850 | Medium-Weak | Aliphatic C-H stretching (methyl group of tolyl) |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C and C=N stretching vibrations of the aromatic and pyrazole rings |
| ~1400 | Medium | In-plane C-H bending of the pyrazole ring[1] |
| ~1380 | Medium | Symmetric C-H bending of the methyl group |
| ~1220 | Medium | C-N stretching mode of the pyrazole ring[1] |
| ~1110 | Medium | N-N stretching mode of the pyrazole ring[1] |
| 850 - 800 | Strong | Out-of-plane C-H bending for a 1,4-disubstituted (para) aromatic ring |
| Below 700 | Medium-Strong | C-Br stretching vibration |
Note: The exact positions of the peaks can be influenced by the specific chemical environment and the physical state of the sample.
Experimental Protocol for FT-IR Analysis
The following protocol outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium Bromide (KBr), spectroscopy grade, dried
-
Sample of this compound
-
Spatula
-
Infrared lamp (for drying)
Procedure:
-
Sample Preparation:
-
Thoroughly dry the KBr powder under an infrared lamp to remove any adsorbed water, which can interfere with the spectrum.
-
In an agate mortar, grind a small amount (1-2 mg) of the this compound sample to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar.
-
Gently mix the sample and KBr with the pestle, then grind the mixture thoroughly to ensure a homogenous dispersion of the sample within the KBr matrix.
-
-
Pellet Formation:
-
Transfer the ground mixture into the pellet-forming die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
-
Acquire the FT-IR spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking to identify the exact wavenumbers of the absorption bands.
-
Logical Workflow for FT-IR Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the FT-IR spectrum of this compound.
Caption: Logical workflow for FT-IR analysis.
This guide provides a foundational understanding of the FT-IR characteristics of this compound for researchers and professionals in the field. The provided data and protocols can be utilized for the identification and characterization of this and structurally related compounds.
References
X-ray Crystal Structure of 4-Bromo-1-p-tolyl-1H-pyrazole: A Technical Guide
Affiliation: Google Research
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-Bromo-1-p-tolyl-1H-pyrazole. While a definitive, publicly accessible X-ray crystal structure for this compound (CAS No: 957034-98-9) has not been identified in prominent crystallographic databases, this document furnishes detailed experimental protocols for its synthesis and crystallographic analysis based on established methodologies for analogous compounds. Furthermore, this guide presents crystallographic data for a closely related analogue, (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one, to serve as a valuable reference for researchers in structural biology, medicinal chemistry, and drug development. The guide includes structured data tables for crystallographic parameters and visualizations of the synthetic workflow, adhering to best practices for scientific data presentation.
Introduction
Pyrazole derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide spectrum of biological activities and applications as scaffolds in pharmaceutical and agrochemical research. The introduction of a bromine atom at the C4 position and specific aryl substituents at the N1 position, such as a p-tolyl group, can significantly modulate the compound's physicochemical properties and biological efficacy. The precise determination of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for understanding structure-activity relationships (SAR), facilitating rational drug design, and advancing molecular modeling studies.
This guide addresses the current gap in publicly available crystallographic data for this compound by providing a robust framework for its synthesis and structural elucidation.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the condensation of a substituted hydrazine with a β-diketone followed by bromination. A representative and efficient one-pot, three-component synthesis is detailed below, adapted from established procedures for related 4-bromopyrazole derivatives[1].
Materials:
-
p-tolylhydrazine hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
N-Bromosaccharin (NBSac)
-
Silica-supported sulfuric acid (SiO₂-H₂SO₄)
-
Ethanol (95%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, combine p-tolylhydrazine hydrochloride (1.0 mmol), acetylacetone (1.0 mmol), and N-Bromosaccharin (1.1 mmol).
-
Catalyst Addition: Add silica-supported sulfuric acid (0.1 g) to the mixture.
-
Reaction Conditions: Heat the solvent-free mixture at 80°C with continuous stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add 20 mL of ethyl acetate and filter to remove the catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.
Single-Crystal Growth
Single crystals suitable for X-ray diffraction can be grown using various techniques. Slow evaporation is a common and effective method.
Procedure:
-
Dissolve the purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Loosly cover the container to allow for the slow evaporation of the solvent at room temperature.
-
Monitor the container for the formation of well-defined single crystals over several days to weeks.
X-ray Data Collection and Structure Refinement
This section outlines a general procedure for X-ray diffraction data collection and structure refinement.
Procedure:
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head of a diffractometer.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a suitable radiation source (e.g., Mo Kα, λ = 0.71073 Å).
-
Data Reduction: Process the collected diffraction data, including integration of reflection intensities and absorption corrections.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson synthesis and refine the atomic positions and displacement parameters using full-matrix least-squares on F².
Crystallographic Data Presentation
As the crystal structure of the title compound is not publicly available, we present the crystallographic data for a closely related, structurally characterized compound: (E)-3-(1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1-(p-tolyl)prop-2-en-1-one[2]. This data serves as a valuable reference for what can be expected for this compound.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₂₆H₂₁BrN₂O₂ |
| Formula Weight | 473.37 |
| Temperature | 293(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | |
| a | 21.5455(17) Å |
| b | 7.3813(7) Å |
| c | 22.7766(19) Å |
| α | 90° |
| β | 101.0921(8)° |
| γ | 90° |
| Volume | 3550.0(5) ų |
| Z | 8 |
| Density (calculated) | 1.772 Mg/m³ |
| Absorption Coefficient | 2.580 mm⁻¹ |
| F(000) | 1936 |
| Data Collection | |
| θ range for data collection | 2.11 to 25.00° |
| Index ranges | -25 ≤ h ≤ 25, -8 ≤ k ≤ 8, -27 ≤ l ≤ 27 |
| Reflections collected | 31172 |
| Independent reflections | 6231 [R(int) = 0.0441] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / params | 6231 / 0 / 559 |
| Goodness-of-fit on F² | 1.031 |
| Final R indices [I > 2σ(I)] | R₁ = 0.0418, wR₂ = 0.0969 |
| R indices (all data) | R₁ = 0.0621, wR₂ = 0.1069 |
| Largest diff. peak and hole | 0.463 and -0.455 e.Å⁻³ |
Data obtained from a related structure as a reference.[2]
Visualization of Workflows and Relationships
Synthetic Workflow
The following diagram illustrates the one-pot synthesis of this compound.
Role in Drug Discovery Pipeline
The following diagram illustrates the logical progression of how a structurally characterized compound like this compound fits into a typical drug discovery pipeline.
Conclusion
While the definitive crystal structure of this compound remains to be publicly reported, this guide provides researchers with the necessary theoretical and practical framework for its synthesis and crystallographic analysis. The provided experimental protocols are based on robust and well-established chemical transformations. The reference crystallographic data from a closely related analogue offers valuable insights into the expected structural parameters. The visualization of the synthetic workflow and the compound's role in the drug discovery pipeline further contextualizes the importance of such structural studies. It is anticipated that the experimental determination and publication of the crystal structure of this compound will be a valuable addition to the field of medicinal and materials chemistry.
References
- 1. An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes [organic-chemistry.org]
- 2. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 4-Bromo-1-p-tolyl-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 4-Bromo-1-p-tolyl-1H-pyrazole, a key intermediate in medicinal chemistry and organic synthesis. Understanding the solubility of this compound is crucial for its effective use in reaction chemistry, purification, and formulation development. This document outlines the predicted solubility based on molecular structure, presents a framework for organizing solubility data, details experimental protocols for solubility determination, and provides visual workflows to guide laboratory practices.
Molecular Structure and Predicted Solubility
This compound (CAS No: 957034-98-9, Molecular Formula: C10H9BrN2) is a heterocyclic compound featuring a pyrazole ring substituted with a bromine atom and a p-tolyl group. The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.
The molecular structure of this compound incorporates both polar and non-polar moieties:
-
Polar Moieties : The pyrazole ring, with its two nitrogen atoms, is a polar heterocyclic system capable of hydrogen bonding. The bromine atom also contributes to the molecule's polarity.
-
Non-polar Moiety : The p-tolyl group is a significant non-polar, aromatic hydrocarbon component.
The presence of both polar and non-polar regions suggests that this compound will exhibit intermediate polarity. Consequently, it is predicted to have good solubility in moderately polar aprotic solvents and limited solubility in highly polar protic solvents like water and lower alcohols, as well as in very non-polar aliphatic hydrocarbon solvents.
Illustrative Solubility Data
While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table provides an illustrative framework for presenting such data. The values presented are hypothetical and intended to serve as a guide for researchers in organizing their experimental findings. The solvents are ordered by increasing polarity index.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility ( g/100 mL) at 25°C |
| n-Hexane | Non-polar | 0.1 | Low (< 0.1) |
| Toluene | Non-polar | 2.4 | Moderate (1-5) |
| Diethyl Ether | Polar Aprotic | 2.8 | Moderate (1-5) |
| Dichloromethane | Polar Aprotic | 3.1 | High (> 10) |
| Ethyl Acetate | Polar Aprotic | 4.4 | High (> 10) |
| Acetone | Polar Aprotic | 5.1 | High (> 10) |
| Acetonitrile | Polar Aprotic | 5.8 | Moderate (1-5) |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | High (> 10) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | High (> 10) |
| Ethanol | Polar Protic | 4.3 | Low (0.1-1) |
| Methanol | Polar Protic | 5.1 | Low (0.1-1) |
| Water | Polar Protic | 10.2 | Very Low (< 0.01) |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of this compound in an organic solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25°C).
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance
-
Thermostatically controlled shaker or magnetic stirrer with hotplate
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set at a constant temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vial to stand undisturbed for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL or mg/mL.
-
Visualizing Experimental and Logical Frameworks
To aid in the understanding of the processes and principles involved in solubility determination, the following diagrams have been generated using Graphviz.
Caption: Workflow for determining the solubility of a solid organic compound.
An In-depth Technical Guide to 4-Bromo-1-p-tolyl-1H-pyrazole: Discovery and Synthetic History
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-1-p-tolyl-1H-pyrazole is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic combination of a pyrazole core, a bromine handle for further functionalization, and a p-tolyl group influencing electronic properties makes it a valuable intermediate in the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery and synthetic history of this compound, detailing key synthetic methodologies, experimental protocols, and quantitative data. Visualizations of reaction pathways are provided to facilitate a deeper understanding of the synthetic logic.
Introduction: The Significance of this compound
The pyrazole scaffold is a privileged structure in drug discovery, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The introduction of a bromine atom at the C4 position of the pyrazole ring provides a versatile handle for post-synthetic modifications, most notably through transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies in drug development programs.
The N1-p-tolyl group in this compound plays a crucial role in modulating the compound's lipophilicity, electronic properties, and steric profile, which can significantly influence its biological activity and pharmacokinetic properties. Consequently, this compound serves as a vital intermediate for the synthesis of a diverse array of bioactive molecules and functional materials.
Discovery and Historical Context
While a definitive seminal report on the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader development of pyrazole synthesis and functionalization. The fundamental approach to pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, was established by Ludwig Knorr in the late 19th century. Subsequent research focused on expanding the scope of this reaction and developing methods for the selective functionalization of the pyrazole ring.
The synthesis of N-arylpyrazoles, including those with a p-tolyl substituent, became a common practice. The direct bromination of these N-arylpyrazoles at the electron-rich C4 position represents a logical and widely employed strategy for accessing 4-brominated derivatives. Therefore, the "discovery" of this compound can be viewed as a natural progression in the field of heterocyclic chemistry, driven by the need for versatile building blocks in synthetic organic chemistry and medicinal chemistry.
Synthetic Strategies and Methodologies
The synthesis of this compound can be broadly categorized into two main strategies: a two-step approach involving the initial formation of the 1-p-tolyl-1H-pyrazole core followed by bromination, and a more convergent one-pot synthesis.
Two-Step Synthesis: Cyclization followed by Bromination
This classical and widely applicable approach involves two distinct experimental operations:
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
The most common method for the synthesis of the 1-p-tolyl-1H-pyrazole core is the condensation of a suitable 1,3-dicarbonyl equivalent with p-tolylhydrazine. A readily available and effective 1,3-dicarbonyl synthon is malonaldehyde bis(dimethyl acetal).
-
Reaction Pathway:
Figure 1: Two-step synthesis of this compound.
Step 2: Electrophilic Bromination
The 1-p-tolyl-1H-pyrazole intermediate is then subjected to electrophilic bromination. The C4 position of the pyrazole ring is highly activated towards electrophilic attack. Various brominating agents can be employed for this transformation.
-
Common Brominating Agents:
-
Bromine (Br₂) in a suitable solvent (e.g., acetic acid, chloroform).
-
N-Bromosuccinimide (NBS) in a polar solvent (e.g., acetonitrile, DMF).
-
One-Pot Synthesis
More recent synthetic developments have focused on improving efficiency and reducing the number of synthetic steps. One-pot procedures, where the cyclization and bromination reactions are performed sequentially in the same reaction vessel without isolation of the intermediate, have been developed.
-
Reaction Pathway:
Figure 2: One-pot synthesis of this compound.
A notable example of a one-pot synthesis involves the reaction of a 1,3-diketone with an arylhydrazine and N-bromosaccharin in the presence of a solid-supported acid catalyst.[1] This solvent-free approach offers advantages in terms of environmental impact and operational simplicity.[1]
Experimental Protocols
While a specific, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly detailed in the currently available literature, a general procedure can be extrapolated from established methods for the synthesis of analogous 1-aryl-4-bromopyrazoles.
General Two-Step Experimental Protocol (Illustrative)
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
-
To a solution of p-tolylhydrazine hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid) is added malonaldehyde bis(dimethyl acetal) (1.1 eq).
-
The reaction mixture is heated to reflux for a specified period (typically 2-6 hours) and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 1-p-tolyl-1H-pyrazole, which may be purified by column chromatography or used directly in the next step.
Step 2: Bromination of 1-p-tolyl-1H-pyrazole
-
The crude 1-p-tolyl-1H-pyrazole (1.0 eq) is dissolved in a suitable solvent (e.g., glacial acetic acid or chloroform).
-
The solution is cooled in an ice bath, and a solution of bromine (1.0-1.1 eq) in the same solvent is added dropwise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction mixture is then poured into an aqueous solution of sodium thiosulfate to quench the excess bromine.
-
The product is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
General One-Pot Experimental Protocol (Illustrative)[1]
-
A 1,3-diketone (1.0 eq) and p-tolylhydrazine (1.0 eq) are ground with a catalytic amount of silica gel supported sulfuric acid in a mortar and pestle at room temperature.[1]
-
After the initial condensation is complete (monitored by TLC), a stoichiometric amount of N-bromosaccharin (1.0 eq) is added to the mixture.[1]
-
The grinding is continued for a short period until the reaction is complete (monitored by TLC).[1]
-
The reaction mixture is then treated with a non-polar solvent (e.g., n-hexane) and filtered to remove the solid byproducts.[1]
-
The filtrate is concentrated under reduced pressure to yield the crude this compound, which can be further purified by column chromatography if necessary.[1]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 957034-98-9 | |
| Molecular Formula | C₁₀H₉BrN₂ | |
| Molecular Weight | 237.10 g/mol |
Spectroscopic Data (Predicted and Analogous Compounds)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | |||
| Pyrazole H-3 | ~7.8-8.0 | s | |
| Pyrazole H-5 | ~7.6-7.8 | s | |
| Tolyl H (ortho to N) | ~7.4-7.6 | d | |
| Tolyl H (meta to N) | ~7.2-7.4 | d | |
| Tolyl -CH₃ | ~2.4 | s | |
| ¹³C NMR | |||
| Pyrazole C-3 | ~140 | ||
| Pyrazole C-4 | ~95 | Carbon bearing bromine | |
| Pyrazole C-5 | ~130 | ||
| Tolyl C (ipso to N) | ~138 | ||
| Tolyl C (ortho to N) | ~120 | ||
| Tolyl C (meta to N) | ~130 | ||
| Tolyl C (para to N) | ~138 | Carbon bearing methyl group | |
| Tolyl -CH₃ | ~21 |
Note: These are predicted values and may vary from experimentally determined data.
Applications in Drug Development and Materials Science
This compound is a valuable scaffold for the synthesis of a wide range of compounds with potential applications in:
-
Medicinal Chemistry: As a key intermediate for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutic candidates. The bromine atom allows for the introduction of various functional groups to explore and optimize biological activity.
-
Agrochemicals: The pyrazole core is present in many commercial pesticides and herbicides.
-
Materials Science: As a building block for the synthesis of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials.
Conclusion
This compound is a strategically important synthetic intermediate whose utility stems from the versatile reactivity of its constituent parts. While its specific discovery is not pinpointed to a single publication, its synthesis is well-rooted in the fundamental principles of pyrazole chemistry. The development of both two-step and one-pot synthetic methodologies provides chemists with flexible and efficient routes to access this valuable compound. The ability to readily functionalize the C4 position via the bromo substituent ensures its continued importance as a key building block in the design and synthesis of novel molecules for a broad range of applications, particularly in the fields of drug discovery and materials science. Further research into refining synthetic protocols and exploring its utility in novel chemical transformations will undoubtedly continue to expand its role in modern chemistry.
References
An In-depth Technical Guide on Tautomerism in 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tautomerism in 4-bromo-1-p-tolyl-1H-pyrazole derivatives. Given the specificity of the substitution pattern, this document synthesizes information from closely related 4-bromo-1-aryl-1H-pyrazole systems to build a predictive framework for the tautomeric behavior of the title compounds. The guide covers the theoretical basis of pyrazole tautomerism, experimental methodologies for its investigation, and computational approaches for predicting tautomer stability.
Introduction to Pyrazole Tautomerism
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. A key feature of N-unsubstituted or certain substituted pyrazoles is their ability to exist as a mixture of two or more tautomeric forms. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For a generic 3(5)-substituted pyrazole, the equilibrium is depicted below:
The position of this equilibrium is highly sensitive to the nature and position of substituents on the pyrazole ring, the solvent, temperature, and the physical state (solid or solution) of the compound. For 1-substituted pyrazoles, such as this compound, annular tautomerism is blocked due to the substituent on one of the nitrogen atoms. However, if other functional groups capable of proton exchange are introduced onto the pyrazole ring or its substituents, other forms of tautomerism, such as keto-enol or imine-enamine tautomerism, can be observed.
While the primary focus of this guide is on the core this compound structure, it is important to consider that derivatives with additional substituents at the 3 or 5 positions could exhibit annular tautomerism if the 1-p-tolyl group were to be replaced by a proton. The principles discussed herein are foundational for understanding such potential equilibria.
Tautomerism in 4-Bromo-1-aryl-1H-pyrazoles
Research on 4-bromo-1H-pyrazoles has shown that the substitution pattern significantly influences which tautomer is more stable. In cases where a substituent is present at the 3(5) position, there is a clear preference for one tautomeric form over the other. For instance, in 3(5)-bromo-4-substituted-1H-pyrazoles, the 3-bromo tautomer is generally favored both in the solid state and in solution. This preference can be attributed to electronic and steric factors.
For this compound, the N1-substituent prevents annular tautomerism. The structure is fixed as shown below:
However, the electronic properties of the p-tolyl group and the bromo substituent can influence the reactivity and spectroscopic characteristics of the molecule. The electron-donating nature of the p-tolyl group and the electron-withdrawing nature of the bromine atom create a specific electronic environment within the pyrazole ring.
Experimental Investigation of Tautomerism
Several powerful analytical techniques are employed to study tautomeric equilibria in pyrazole derivatives.
NMR spectroscopy is the most widely used method for studying tautomerism in solution.[1] Key nuclei to probe include ¹H, ¹³C, and ¹⁵N.
-
¹H NMR: The chemical shifts of the pyrazole ring protons are sensitive to the tautomeric form. In cases of slow exchange between tautomers on the NMR timescale (often achieved at low temperatures), separate signals for each tautomer can be observed and their relative integration provides the equilibrium constant.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons, particularly C3 and C5, are distinct for different tautomers. In N-unsubstituted pyrazoles, rapid proton exchange can lead to averaged signals for C3 and C5.
-
¹⁵N NMR: The chemical shifts of the two nitrogen atoms are highly indicative of their chemical environment (pyrrole-like vs. pyridine-like), making ¹⁵N NMR a definitive tool for tautomer identification.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | ~7.5 - 7.8 | - |
| H5 | ~7.6 - 7.9 | - |
| C3 | - | ~140 - 145 |
| C4 | - | ~95 - 100 |
| C5 | - | ~128 - 133 |
| Tolyl-CH₃ | ~2.3 - 2.5 | ~20 - 22 |
| Tolyl-Aryl-H | ~7.1 - 7.4 | - |
| Tolyl-Aryl-C | - | ~125 - 140 |
Note: These are estimated values based on data for similar 1-aryl-4-bromopyrazoles. Actual values may vary.
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state.[1] It reveals precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which can play a crucial role in stabilizing a particular tautomer in the crystal lattice. For instance, the crystal structure of 4-bromo-1H-pyrazole shows a trimeric assembly through hydrogen bonds.[2][3]
IR spectroscopy can provide information about functional groups and hydrogen bonding. The N-H stretching frequency in N-unsubstituted pyrazoles is particularly informative. The absence of a prominent N-H stretch in the IR spectrum of this compound would confirm the N-substituted nature of the compound.
Computational Chemistry Approaches
In the absence of extensive experimental data for a specific derivative, computational methods, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of potential tautomers. These calculations can provide insights into the gas-phase and solution-phase energetics, geometries, and spectroscopic properties of the different forms.
Logical Workflow for Computational Tautomer Analysis:
Experimental Protocols
A common route to synthesize 1-aryl-4-bromopyrazoles involves a one-pot reaction of a 1,3-dicarbonyl compound, an arylhydrazine, and a brominating agent.
Experimental Workflow for Synthesis:
Detailed Protocol:
-
To a round-bottom flask, add the 1,3-dicarbonyl precursor (1.0 eq), p-tolylhydrazine hydrochloride (1.1 eq), and a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a protic acid (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to form the pyrazole intermediate.
-
Add a brominating agent such as N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.
-
Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.
-
Dissolve approximately 5-10 mg of the purified pyrazole derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Acquire ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra at ambient temperature.
-
To study dynamic processes, acquire spectra at various temperatures (e.g., from -60 °C to 100 °C).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in the unambiguous assignment of all signals.
Conclusion
The tautomeric behavior of pyrazole derivatives is a critical aspect that influences their chemical and biological properties. For this compound, while annular tautomerism is not possible, the electronic interplay of the substituents defines its characteristics. Understanding the principles of pyrazole tautomerism through the combined use of advanced spectroscopic techniques, X-ray crystallography, and computational modeling is essential for the rational design and development of new pyrazole-based compounds in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge and methodologies for researchers to effectively investigate these fascinating molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 3. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Properties of the 4-Bromo-1-p-tolyl-1H-pyrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-Bromo-1-p-tolyl-1H-pyrazole scaffold is a key heterocyclic structure in medicinal chemistry and materials science. Its electronic properties, governed by the interplay of the pyrazole core, the bromine substituent, and the p-tolyl group, are critical determinants of its chemical reactivity, intermolecular interactions, and biological activity. This technical guide provides a comprehensive overview of the electronic characteristics of this scaffold, including its frontier molecular orbitals, electrostatic potential, and key quantum chemical descriptors. Detailed experimental and computational methodologies for the characterization of these properties are also presented, offering a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on this versatile pyrazole core.
Introduction
Pyrazole derivatives are a prominent class of N-heterocyclic compounds renowned for their wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique electronic nature of the pyrazole ring, characterized by two adjacent nitrogen atoms, contributes to its ability to engage in various non-covalent interactions with biological targets. The substitution pattern on the pyrazole core allows for the fine-tuning of its electronic and steric properties, thereby influencing its pharmacokinetic and pharmacodynamic profiles.
The this compound scaffold incorporates three key features that modulate its electronic landscape:
-
The Pyrazole Core: An aromatic five-membered ring with two nitrogen atoms, contributing to its overall electronic stability and capacity for hydrogen bonding.
-
The 4-Bromo Substituent: An electron-withdrawing halogen atom at the C4 position, which influences the electron density distribution of the pyrazole ring and provides a reactive handle for further synthetic modifications through cross-coupling reactions.
-
The 1-p-tolyl Group: An aryl substituent at the N1 position, which impacts the overall aromaticity and lipophilicity of the molecule.
Understanding the electronic properties of this scaffold is paramount for predicting its reactivity, metabolic stability, and potential biological targets. This guide summarizes the key electronic descriptors of the this compound core, based on computational studies of closely related analogs, and details the methodologies employed for their determination.
Electronic Properties: A Quantitative Overview
While specific experimental data for the this compound scaffold is not extensively available in the public domain, its electronic properties can be reliably predicted using computational quantum chemistry methods. The following tables summarize key electronic descriptors derived from Density Functional Theory (DFT) calculations on structurally analogous 1-aryl-4-bromopyrazoles. These values provide a strong indication of the expected electronic behavior of the title compound.
Table 1: Frontier Molecular Orbital (FMO) Energies
| Parameter | Value (eV) | Significance |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.5 to -7.5 | Indicates the electron-donating ability of the molecule. A higher HOMO energy corresponds to a greater propensity to donate electrons in chemical reactions. |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.0 to -2.0 | Represents the electron-accepting ability of the molecule. A lower LUMO energy suggests a greater propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 4.5 to 5.5 | A larger energy gap implies higher kinetic stability and lower chemical reactivity. This is a key parameter in assessing the molecule's stability. |
Table 2: Global Reactivity Descriptors
| Parameter | Value | Significance |
| Ionization Potential (I) | 6.5 to 7.5 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity (A) | 1.0 to 2.0 eV | The energy released when an electron is added to the molecule. |
| Electronegativity (χ) | 3.75 to 4.75 eV | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | 2.25 to 2.75 eV | Resistance to change in electron distribution or charge transfer. |
| Chemical Softness (S) | 0.18 to 0.22 eV⁻¹ | The reciprocal of hardness, indicating the molecule's polarizability. |
| Electrophilicity Index (ω) | 2.5 to 3.5 eV | A measure of the energy lowering of a molecule when it accepts electrons. |
Table 3: Predicted Physicochemical Properties
| Property | Predicted Value |
| Dipole Moment | 2.0 - 3.0 Debye |
| Polarizability | 20 - 25 ų |
| Molecular Electrostatic Potential (MEP) | Negative potential around the pyrazole nitrogen atoms and the bromine atom; Positive potential around the hydrogen atoms of the tolyl group. |
Experimental and Computational Protocols
The determination of the electronic properties of the this compound scaffold involves a combination of synthetic chemistry, spectroscopy, electrochemistry, and computational modeling.
Synthesis and Characterization Workflow
The synthesis of this compound typically involves a multi-step process, followed by rigorous purification and characterization to confirm its structure and purity.
A common synthetic route involves the cyclization of a substituted hydrazine with a suitable three-carbon precursor, followed by bromination of the resulting pyrazole. For instance, the reaction of p-tolylhydrazine with a β-dicarbonyl compound can yield the 1-p-tolyl-1H-pyrazole core, which is subsequently brominated at the C4 position using a brominating agent like N-bromosuccinimide (NBS) or bromine in a suitable solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure by identifying the chemical environment of each proton and carbon atom.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br) in the final product.
Computational Protocol for Electronic Property Prediction
Density Functional Theory (DFT) is a powerful computational method for predicting the electronic properties of molecules with high accuracy.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly used for its balance of accuracy and computational cost.
-
Basis Set: A Pople-style basis set like 6-311G(d,p) is often employed to provide a good description of the electronic structure.
-
Software: Gaussian, ORCA, and other quantum chemistry packages are widely used for these calculations.
Biological Relevance and Potential Signaling Pathways
The electronic properties of the this compound scaffold are intimately linked to its potential biological activity. The distribution of electron density and the nature of the frontier orbitals dictate how the molecule interacts with biological macromolecules such as enzymes and receptors. Many pyrazole-containing compounds are known to act as inhibitors of various kinases. For instance, the well-known anti-inflammatory drug Celecoxib, which features a pyrazole core, is a selective inhibitor of cyclooxygenase-2 (COX-2). Other pyrazole derivatives have been identified as potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.
The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to stress, inflammation, and apoptosis. Inhibition of p38 MAPK by small molecules, including those with a pyrazole scaffold, can modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β.
The electronic features of the this compound scaffold, such as the electronegative regions around the nitrogen and bromine atoms, could facilitate key interactions within the ATP-binding pocket or allosteric sites of kinases like p38 MAPK. The p-tolyl group can engage in hydrophobic interactions, further enhancing binding affinity.
Conclusion
The this compound scaffold possesses a unique combination of electronic properties that make it a highly attractive core for the development of novel bioactive molecules and functional materials. The interplay between the electron-donating and -withdrawing substituents on the pyrazole ring allows for the precise modulation of its electronic landscape. This guide has provided a comprehensive overview of the key electronic descriptors of this scaffold, along with detailed methodologies for their determination. A deeper understanding of these fundamental properties will undoubtedly accelerate the rational design of next-generation pyrazole-based compounds with enhanced efficacy and selectivity for a range of therapeutic and technological applications. Researchers are encouraged to utilize the presented protocols and data as a foundation for their own investigations into this promising chemical entity.
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical industry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling reaction of 4-Bromo-1-p-tolyl-1H-pyrazole. The resulting 4-aryl-1-p-tolyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, frequently found in potent kinase inhibitors and other therapeutic agents. The information herein is intended to guide researchers in the efficient synthesis and application of these valuable compounds in drug discovery and development.
Applications in Drug Discovery
The 4-aryl-1-p-tolyl-1H-pyrazole motif is a key pharmacophore in a variety of biologically active molecules, particularly in the field of oncology. These compounds have demonstrated significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition:
Many synthesized 4-aryl-1-p-tolyl-1H-pyrazole derivatives have been evaluated for their inhibitory activity against a range of kinases implicated in cancer progression. For instance, derivatives of this scaffold have shown potent inhibition of Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] The p-tolyl group on the pyrazole nitrogen and the electronically diverse aryl group at the 4-position allow for fine-tuning of the molecule's steric and electronic properties to achieve high potency and selectivity for the target kinase.
Anticancer Activity:
The kinase inhibitory activity of 4-aryl-1-p-tolyl-1H-pyrazoles translates to significant anti-proliferative effects in various cancer cell lines. Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells.[3][4] The table below summarizes the anticancer activity of representative 4-aryl-1-p-tolyl-1H-pyrazole derivatives against different cancer cell lines.
| Compound ID | R Group (at 4-position) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | Phenyl | Hela (Cervical Cancer) | 2.59 | [3] |
| 1b | 4-Methoxyphenyl | HCT-116 (Colon Cancer) | >50 | [3] |
| 1c | 4-Chlorophenyl | MCF7 (Breast Cancer) | 29.11 | [3] |
| 2a | Indol-3-yl | Leukemia | - | [1] |
| 3a | 4-Hydroxyphenyl | RKO (Colon Carcinoma) | 9.9 | [5] |
Experimental Protocols
The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Two common methods are presented: a conventional heating method and a microwave-assisted method, which can offer significantly reduced reaction times.[6]
Protocol 1: Conventional Heating
This protocol is a general procedure and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add palladium(II) acetate and triphenylphosphine.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-1-p-tolyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Synthesis
This method often leads to higher yields and significantly shorter reaction times.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv)
-
Sodium carbonate (Na₂CO₃, 2.5 equiv)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add 1,2-dimethoxyethane and water (typically a 4:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100-120 °C for 10-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids, based on general procedures for 4-bromopyrazoles.[6][7][8]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 8 | ~80-90 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene/H₂O | 110 | 4 | ~90-98 |
| 4 | 3-Aminophenylboronic acid | XPhos Pd G2 (2) | Cs₂CO₃ | THF/H₂O | 80 | 12 | ~75-85 |
| 5 | 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (MW) | 120 | 0.25 | ~80-90 |
| 6 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane | 100 | 6 | ~70-80 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the key steps in a typical Suzuki-Miyaura coupling experiment.
References
- 1. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
Application Notes: 4-Bromo-1-p-tolyl-1H-pyrazole as a Synthetic Intermediate
Introduction
4-Bromo-1-p-tolyl-1H-pyrazole (CAS No: 957034-98-9) is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis.[1][2] The pyrazole scaffold is a recognized "privileged structure" in drug discovery, appearing in numerous pharmacologically active compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4][5][6] The presence of a bromine atom at the electron-rich 4-position makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions.[1][7] This reactivity allows for the strategic introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) in drug development programs.[1]
These application notes provide an overview of the synthesis of this compound and detailed protocols for its use in key synthetic transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Synthesis of this compound
The most common route for synthesizing 1-arylpyrazoles involves the cyclocondensation of an arylhydrazine with a 1,3-dicarbonyl compound or its equivalent.[1][3] For the title compound, p-tolylhydrazine is reacted to form the 1-p-tolyl-1H-pyrazole core, which is subsequently brominated at the C4 position using an electrophilic brominating agent like N-Bromosuccinimide (NBS).[1][7]
Experimental Protocol: Synthesis
-
Cyclocondensation: To a solution of a 1,3-dicarbonyl equivalent (1.0 eq) in ethanol, add p-tolylhydrazine (1.05 eq). Add a catalytic amount of glacial acetic acid and reflux the mixture for 4-6 hours, monitoring by TLC. Upon completion, cool the reaction and remove the solvent under reduced pressure. The crude 1-p-tolyl-1H-pyrazole can be purified by recrystallization or column chromatography.
-
Bromination: Dissolve the 1-p-tolyl-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF. Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours. After completion, quench the reaction with an aqueous solution of sodium thiosulfate, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, this compound, is purified by silica gel column chromatography.
Applications in Cross-Coupling Reactions
The carbon-bromine bond at the 4-position is a key functional handle for building molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl structures. This is particularly valuable for creating derivatives for SAR studies.
Representative Reaction Conditions
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 12 | 80-92 |
| 3 | Thiophene-2-boronic acid | XPhos Pd G2 (2) | - | K₃PO₄ (2.0) | 1,4-Dioxane | 100 | 8 | 75-90 |
Yields are representative and based on studies of structurally similar 4-bromopyrazoles.[8][9][10]
Detailed Experimental Protocol [8][11]
-
Reaction Setup: To a flame-dried Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., Na₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring for the specified time, monitoring progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-p-tolyl-1H-pyrazole.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, a common functional group in pharmacophores.[12]
Representative Reaction Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 88-96 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) | CuI (6) | Et₃N | MeCN | 110 | 85-94 |
| 3 | Propargyl alcohol | PdCl₂(dppf) (2.5) | CuI (5) | Diisopropylamine | THF | 60 | 82-91 |
Yields are representative and based on studies of analogous 4-bromopyrazoles.[13][14]
Detailed Experimental Protocol [12][15]
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).
-
Solvent and Reagents: Add the solvent (e.g., anhydrous Toluene) and the amine base (e.g., triethylamine). Stir for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Heat the mixture to the specified temperature (e.g., 70 °C) and stir until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, filter through a pad of Celite to remove metal salts, and rinse with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the 4-alkynyl-1-p-tolyl-1H-pyrazole product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, essential for synthesizing aryl amines, which are prevalent in biologically active molecules.[16][17][18]
Representative Reaction Conditions
| Entry | Amine | Pd-Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Dioxane | 110 | 70-85 |
| 3 | Benzylamine | tBuBrettPhos-Pd-G3 (2) | - | LHMDS (1.5) | THF | 80 | 80-92 |
Yields are representative and based on studies of N-substituted 4-bromopyrazoles.[17][19][20]
Detailed Experimental Protocol [16][17]
-
Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.5 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., Toluene) followed by the amine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).
-
Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl amine.
Pharmacological Relevance and Drug Design
Derivatives of this compound are scaffolds for compounds with a wide range of therapeutic applications. The pyrazole nucleus is a key component in many approved drugs, including anti-inflammatory agents like Celecoxib and anticancer kinase inhibitors.[3][5][6][21] The ability to diversify the 4-position allows for fine-tuning of a compound's interaction with biological targets, such as the active site of an enzyme.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. aobchem.com [aobchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.org.mx [scielo.org.mx]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Sonogashira coupling of 4-Bromo-1-p-tolyl-1H-pyrazole with terminal alkynes. The Sonogashira reaction is a powerful cross-coupling method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely utilized in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This protocol outlines two common methodologies: a traditional copper-cocatalyzed reaction and a copper-free alternative, providing flexibility based on substrate compatibility and laboratory resources. The conditions provided are based on established procedures for aryl bromides and related heterocyclic compounds.[3][4]
Introduction
The Sonogashira coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)–C(sp) bond through the reaction of a vinyl or aryl halide with a terminal alkyne.[2][5] The reaction is typically catalyzed by a palladium(0) complex and a copper(I) salt, in the presence of an amine base.[1][6] The copper(I) salt acts as a co-catalyst, facilitating the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][7]
In recent years, copper-free Sonogashira protocols have been developed to circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling (Glaser coupling) byproducts.[3] These methods often employ bulky, electron-rich phosphine ligands to facilitate the catalytic cycle.[5]
This application note details optimized protocols for the Sonogashira coupling of this compound, a key intermediate in the development of various biologically active compounds. The protocols are designed to be robust and applicable to a range of terminal alkynes.
Catalytic Cycle of Sonogashira Coupling
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Heck Reaction Conditions for 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This powerful carbon-carbon bond-forming reaction has wide-ranging applications in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[2] The 4-substituted pyrazole motif is a prevalent scaffold in medicinal chemistry, and the functionalization of this core via the Heck reaction offers a direct route to novel analogues with potential biological activity.
This document provides detailed application notes and protocols for performing the Heck reaction with 4-bromo-1-p-tolyl-1H-pyrazole. While direct literature on this specific substrate is limited, this guide synthesizes established protocols for structurally related 4-halopyrazoles and general Heck reaction principles to provide a robust starting point for experimental design and optimization.
Reaction Overview and Key Considerations
The Heck reaction involves the oxidative addition of a palladium(0) catalyst to the aryl-halide bond, followed by migratory insertion of an alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.[3][4]
General Reaction Scheme:
Figure 1: General scheme of the Heck reaction with this compound.
Several factors influence the success and efficiency of the Heck reaction, including the choice of catalyst, ligand, base, solvent, and reaction temperature. For 4-bromopyrazoles, the reactivity of the C-Br bond can be influenced by the electronic properties of the pyrazole ring and its substituents. It is noteworthy that under certain phosphine-free conditions, direct arylation at the C5 position of N-substituted 4-bromopyrazoles can occur without cleavage of the C-Br bond, highlighting the importance of selecting appropriate conditions to favor the desired Heck coupling at C4.[5]
Comparative Reaction Conditions
The following table summarizes various conditions reported for the Heck reaction of 4-halopyrazoles and other aryl bromides, providing a comparative overview to guide condition screening for this compound.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Benzyl-4-bromo-1H-pyrazole | Styrene | Pd(OAc)₂ (2) | Tri(o-tolyl)phosphine (4) | Et₃N | DMF | 100 | 24 | ~85 | [6] |
| 1-Trityl-4-iodo-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ (1) | P(OEt)₃ (4) | Et₃N | DMF | 80 | 3 | 95 | [7] |
| 4-Bromoacetophenone | Styrene | Pd-complex (0.25) | - | Et₃N | DMF/TBAB | 130 | 4 | 99 | [8] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (0.05) | - | K₃PO₄ | Solvent-free (MW) | - | 0.3-0.4 | High | [9][10] |
| Aryl Bromides | Various Olefins | Pd-complex 6 (2) | Secondary Phosphine Oxide | K₂CO₃ | DMF | 60 | 12 | Various | [11] |
| 2-Acetyl-5-bromobenzofuran | Styrene | Pd-complex 3 (0.25) | - | Et₃N | DMF/TBAB (MW) | 160 | 0.08 | 88 | [8] |
Note: TBAB (Tetrabutylammonium bromide) is often used as a phase-transfer catalyst. MW denotes microwave irradiation.
Detailed Experimental Protocols
This section provides a representative experimental protocol for the Heck reaction of this compound with styrene, based on analogous reactions of other 4-bromopyrazoles.[6]
Protocol 1: Conventional Heating
Synthesis of (E)-1-p-tolyl-4-(2-phenylethenyl)-1H-pyrazole
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12.2 mg)
-
Triethylamine (Et₃N) (1.5 mmol, 152 mg, 0.21 mL)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Sealed reaction tube or flask with condenser
Procedure:
-
To a dry sealed tube, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Evacuate the tube and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous DMF via syringe.
-
Add styrene and triethylamine via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with water (2 x 10 mL) and brine (10 mL), then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the Heck reaction, often leading to shorter reaction times and improved yields.[8][9][12]
Materials:
-
This compound (1.0 mmol, 267 mg)
-
Styrene (1.5 mmol, 156 mg, 0.17 mL)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mol%)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 mmol)
-
Tetrabutylammonium bromide (TBAB) (optional, 1.0 mmol)
-
Anhydrous DMF (3-5 mL) or solvent-free
-
Microwave synthesis vial
Procedure:
-
In a microwave synthesis vial, combine this compound, palladium(II) acetate, and the base. If using, add TBAB.
-
Add styrene and the solvent (if not solvent-free).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a short duration (e.g., 5-30 minutes).[8] Power can be set from 100-300 W.[9]
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Diagrams
Experimental Workflow
Caption: A generalized workflow for the Heck reaction.
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Organometallic cross-coupling reactions [cem.com]
Application Notes and Protocols: 4-Bromo-1-p-tolyl-1H-pyrazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1-p-tolyl-1H-pyrazole is a versatile heterocyclic building block with significant applications in medicinal chemistry. The pyrazole scaffold is a privileged structure in drug discovery, known to exhibit a wide array of pharmacological activities.[1] The presence of a bromine atom at the 4-position and a p-tolyl group at the N1-position makes this compound a particularly valuable intermediate for the synthesis of novel therapeutic agents. The bromine atom serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1] Pyrazole derivatives have demonstrated potential as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents.[1][2]
These application notes provide an overview of the utility of this compound in the development of anticancer and anti-inflammatory agents, complete with experimental protocols and quantitative biological data.
Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot, three-component reaction involving a 1,3-dicarbonyl compound, p-tolylhydrazine, and a brominating agent. This method offers a regioselective and efficient route to the desired product.
Experimental Protocol: One-Pot Synthesis
Materials:
-
1,3-Diketone (e.g., acetylacetone)
-
p-Tolylhydrazine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Silica-supported sulfuric acid (H₂SO₄/SiO₂)
-
Ethanol
-
n-Hexane
Procedure:
-
In a mortar, grind the 1,3-diketone (1 mmol) and p-tolylhydrazine hydrochloride (1 mmol) with silica-supported sulfuric acid (0.01 g) at room temperature under solvent-free conditions.
-
Monitor the progress of the pyrazole formation via Thin Layer Chromatography (TLC).
-
Once the formation of 1-p-tolyl-pyrazole is complete, add N-Bromosuccinimide (NBS) (1 mmol) to the mixture and continue grinding at room temperature.
-
Monitor the bromination reaction by TLC.
-
Upon completion, add n-hexane (10 mL) to the reaction mixture and filter to remove the catalyst and succinimide byproduct.
-
Wash the residue with n-hexane.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel.
Application in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. The bromine atom allows for the introduction of different aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling, leading to the generation of diverse libraries of compounds for screening.
Mechanism of Action: Kinase Inhibition
A prominent mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR). These kinases are crucial for tumor angiogenesis and cell proliferation.
Below is a diagram illustrating the general workflow for synthesizing and screening pyrazole derivatives as kinase inhibitors.
References
Developing Novel Kinase Inhibitors Using 4-Bromo-1-p-tolyl-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development of novel kinase inhibitors utilizing 4-Bromo-1-p-tolyl-1H-pyrazole as a key synthetic intermediate. The pyrazole scaffold is a well-established pharmacophore in numerous FDA-approved kinase inhibitors, and its strategic functionalization is a cornerstone of modern medicinal chemistry. This compound serves as a versatile building block, primarily enabling the introduction of diverse aryl and heteroaryl moieties at the C4-position through palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of new kinase inhibitors.
Overview of the Drug Discovery Workflow
The development of novel kinase inhibitors from this compound follows a structured workflow, from initial synthesis to comprehensive biological evaluation. This process involves the chemical synthesis of a library of candidate compounds, followed by a cascade of in vitro and cell-based assays to identify and characterize promising leads.
Synthetic Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In this context, it is employed to couple this compound with a variety of aryl or heteroaryl boronic acids, yielding a library of 4-substituted pyrazole derivatives.
Materials:
-
This compound
-
Desired arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.03 equivalents)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equivalents)
-
Potassium carbonate (K₂CO₃, 2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Argon or Nitrogen gas
-
Flame-dried sealed tube or microwave vial
Protocol:
-
Reaction Setup: To a flame-dried sealed tube or microwave vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), SPhos (0.06 equivalents), and potassium carbonate (2.5 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 15 minutes to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) via syringe. The final concentration of the this compound should be approximately 0.1-0.2 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-p-tolyl-1H-pyrazole derivative.
In Vitro Kinase Inhibition Assays
Once a library of compounds has been synthesized, the next step is to evaluate their ability to inhibit the activity of the target kinase(s). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay for IC₅₀ Determination
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a white, opaque 384-well plate, add 2.5 µL of the serially diluted test compound or DMSO (as a control) to each well.
-
Add 2.5 µL of the target kinase diluted in kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Data Presentation: Kinase Inhibition Profile
Summarizing quantitative data is crucial for comparing the potency and selectivity of different compounds. The following tables provide examples of how to structure this data for pyrazole-based kinase inhibitors.
Table 1: Inhibitory Activity (IC₅₀, nM) of Exemplary Pyrazole Derivatives against Various Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference Kinase 1 | IC₅₀ (nM) | Reference Kinase 2 | IC₅₀ (nM) |
| PZ-001 | AKT1 | 1.3 | GSK3β | >10,000 | PIM1 | 5,200 |
| PZ-002 | Aurora A | 160 | CDK2 | 2,500 | PLK1 | >10,000 |
| PZ-003 | Bcr-Abl | 14.2 | SRC | 85 | LCK | 150 |
| PZ-004 | CDK9 | 350 | CDK2 | 1,200 | CDK1 | 2,100 |
| PZ-005 | JNK3 | 26.1 | p38α | 1,500 | ERK2 | >10,000 |
Note: The data presented in this table is a compilation from various sources on pyrazole-based kinase inhibitors and serves as an illustrative example.[1][2]
Cell-Based Assays: Target Engagement and Cellular Potency
Potent inhibitors from in vitro assays must be further evaluated in a cellular context to assess their membrane permeability, target engagement, and effect on cell signaling and viability.
Protocol: Western Blot for Phospho-Substrate Analysis
This protocol is designed to determine if the kinase inhibitor can block the phosphorylation of a known downstream substrate of the target kinase within a cellular environment.
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the pyrazole inhibitor (e.g., 0.1x, 1x, and 10x the in vitro IC₅₀) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle (DMSO) control.
-
-
Protein Extraction:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH, β-actin).
-
By following these detailed protocols and application notes, researchers can effectively utilize this compound as a starting point for the discovery and development of novel and selective kinase inhibitors for a variety of therapeutic applications.
References
Synthesis of Novel Anti-inflammatory Agents from 4-Bromo-1-p-tolyl-1H-pyrazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potential anti-inflammatory agents derived from the versatile starting material, 4-Bromo-1-p-tolyl-1H-pyrazole. Pyrazole derivatives are a well-established class of compounds with significant anti-inflammatory properties, most notably represented by the selective COX-2 inhibitor, Celecoxib.[1][2] The protocols outlined herein focus on leveraging palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to functionalize the C4 position of the pyrazole ring, a key step in the diversification and development of novel therapeutic candidates.[3][4][5] These methods offer a robust and efficient pathway to generate a library of compounds for screening and lead optimization in anti-inflammatory drug discovery programs.
Introduction
Inflammation is a complex biological response implicated in a wide range of pathologies, including arthritis, cardiovascular disease, and cancer.[1][6] Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes.[1][7] The discovery of two COX isoforms, COX-1 (constitutively expressed and involved in physiological functions) and COX-2 (inducible at sites of inflammation), led to the development of selective COX-2 inhibitors like Celecoxib, which aimed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[1][7]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many COX-2 inhibitors.[1][2][8] The starting material, this compound, provides a key building block for the synthesis of novel pyrazole-based anti-inflammatory agents. The bromine atom at the 4-position serves as a versatile handle for introducing a variety of substituents through modern cross-coupling methodologies, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.[9]
This document details two primary synthetic strategies for the derivatization of this compound: the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds with aryl and heteroaryl boronic acids, and the Heck reaction for the introduction of alkenyl moieties.
Signaling Pathway: COX-2 Inhibition
The primary target for many pyrazole-based anti-inflammatory agents is the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, these agents can reduce the production of pro-inflammatory prostaglandins without significantly affecting the gastroprotective functions of COX-1.
Caption: Mechanism of COX-2 Inhibition by Synthesized Pyrazole Derivatives.
Synthetic Workflow Overview
The general workflow for the synthesis of anti-inflammatory agents from this compound involves a two-step process: the synthesis of the starting material followed by its diversification through palladium-catalyzed cross-coupling reactions.
Caption: General Synthetic Workflow for Derivatization.
Experimental Protocols
Protocol 1: Synthesis of 4-Aryl-1-p-tolyl-1H-pyrazoles via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3][5][10][11]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhosPdG2)[5]
-
Base (e.g., Na₂CO₃, K₃PO₄)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (2.0 equiv.).
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the solvent system (e.g., DME/H₂O, 4:1 v/v).
-
Add the palladium catalyst (2-5 mol%).
-
Heat the reaction mixture to reflux (or as optimized, e.g., 90°C under microwave irradiation) and monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-p-tolyl-1H-pyrazole.
Protocol 2: Synthesis of 4-Alkenyl-1-p-tolyl-1H-pyrazoles via Heck Reaction
This protocol outlines a general method for the palladium-catalyzed Heck reaction of this compound with various alkenes.[4][12]
Materials:
-
This compound
-
Alkene (e.g., styrene, tert-butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., P(OEt)₃)[12]
-
Base (e.g., Et₃N)
-
Solvent (e.g., DMF, acetonitrile)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a reaction flask, dissolve this compound (1.0 equiv.) and the alkene (1.5 equiv.) in the solvent.
-
Add the base (2.0 equiv.) to the mixture.
-
Degas the solution by bubbling an inert gas through it for 15-20 minutes.
-
Add the palladium catalyst (2-5 mol%) and the ligand (4-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor by TLC.
-
After the reaction is complete, cool the mixture and filter off any solids.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate.
-
Purify the product by column chromatography to yield the 4-alkenyl-1-p-tolyl-1H-pyrazole.
Data Presentation
The following tables summarize representative quantitative data for synthesized pyrazole derivatives with anti-inflammatory activity.
Table 1: In Vitro COX-2 Inhibitory Activity of Synthesized Pyrazole Derivatives
| Compound ID | Structure/Class | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | Standard | 0.045 | 327 | [7] |
| Thymol-Pyrazole Hybrid 8b | 1,5-disubstituted pyrazole | 0.043 | 316 | [7] |
| Thymol-Pyrazole Hybrid 8g | 1,5-disubstituted pyrazole | 0.045 | 268 | [7] |
| Pyrazolyl-thiazolidinone 16a | Pyrazolyl-thiazolidinone | - | 134.6 | [13] |
| 3,5-diarylpyrazole | 3,5-diarylpyrazole | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | Pyrazole-thiazole | 0.03 | - | [1] |
Table 2: In Vivo Anti-inflammatory Activity of Synthesized Pyrazole Derivatives (Carrageenan-induced Paw Edema Model)
| Compound ID | Dose | % Inhibition of Edema | Reference Drug (% Inhibition) | Reference |
| Celecoxib | - | 58-93% | - | [6] |
| Indomethacin | - | - | 72.99% | [14] |
| Chalcone derivative 6b | - | 85.78 ± 0.99% | Indomethacin (72.99%), Celebrex (83.76%) | [14] |
| Carboxyphenylhydrazone N7 | - | Relative activity of 1.13 vs Celecoxib | Celecoxib | [15] |
| Pyrazolyl-thiazole derivatives | - | Moderate activity (45.58-67.32%) | Ibuprofen (76.45%) |
Conclusion
The synthetic protocols detailed in this document provide a robust framework for the generation of novel anti-inflammatory agents based on the this compound scaffold. By employing versatile and efficient palladium-catalyzed cross-coupling reactions, researchers can readily access a diverse range of derivatives for biological evaluation. The presented data on the COX-2 inhibitory and in vivo anti-inflammatory activities of related pyrazole compounds underscore the potential of this chemical class in the development of new therapeutics for inflammatory diseases. Further exploration of the structure-activity relationships of these novel compounds may lead to the identification of potent and selective drug candidates with improved safety profiles.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. html.rhhz.net [html.rhhz.net]
- 11. ccspublishing.org.cn [ccspublishing.org.cn]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anticancer Compounds from 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-Bromo-1-p-tolyl-1H-pyrazole as a versatile scaffold for the development of novel anticancer agents. The protocols and data presented are based on established synthetic methodologies and biological evaluations of structurally related pyrazole derivatives.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including anticancer properties.[1] The unique structural features of pyrazoles allow for diverse substitutions, enabling the fine-tuning of their biological activity. This compound is a key intermediate, offering a reactive handle at the 4-position for the introduction of various functionalities through cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyrazole core to identify potent and selective anticancer compounds.
Synthetic Strategy: Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the pyrazole ring is ideally suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for the formation of a carbon-carbon bond between the pyrazole core and a wide range of aryl or heteroaryl boronic acids or esters. This approach enables the synthesis of a large library of derivatives for structure-activity relationship (SAR) studies.[2][3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a representative example of how this compound can be derivatized.
Materials:
-
This compound (1.0 eq)
-
Aryl or heteroaryl boronic acid/ester (1.3 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf)·DCM, 0.1 eq)
-
Base (e.g., K₂CO₃, 2.5 eq)
-
Solvent system (e.g., 1,4-dioxane:ethanol:water, 7:3:4 v/v/v)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a reaction vessel, combine this compound, the aryl/heteroaryl boronic acid/ester, palladium catalyst, and base.
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80 °C under a nitrogen or argon atmosphere for 12 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 4-aryl/heteroaryl-1-p-tolyl-1H-pyrazole derivative.
Anticancer Activity of Substituted Pyrazole Derivatives
The following tables summarize the in vitro anticancer activity of various substituted pyrazole derivatives from the literature, demonstrating the potential of this compound class. The data is presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Chalcone Hybrids | |||
| Compound 9a | HeLa | 2.59 | [5] |
| Compound 9d | HeLa | 23.6 | [6] |
| Compound 9d | A549 | 37.59 | [6] |
| Curcumin Analogues | |||
| Compound 7a | MDA-MB-231 | 2.43 | [7] |
| Compound 7c | MDA-MB-231 | 7.84 | [7] |
| Compound 7g | HepG2 | 4.98 | [7] |
| Pyrazolo[3,4-b]pyridines | |||
| Compound 14g | MCF7 | 4.66 | [5] |
| Compound 14g | HCT-116 | 1.98 | [5] |
| Other Pyrazole Derivatives | |||
| PTA-1 | A549 | 0.17 | [8] |
| PTA-1 | Jurkat | 0.32 | [8] |
| PTA-1 | MDA-MB-231 | 0.93 | [8] |
Mechanism of Action: Targeting Key Cellular Pathways
Substituted pyrazole derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of kinases and disruption of the cell cycle.
Inhibition of Cyclin-Dependent Kinases (CDKs)
Certain pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK2 and CDK9.[5] These kinases are crucial for cell cycle progression, and their inhibition leads to cell cycle arrest and apoptosis.
Tubulin Polymerization Inhibition
Some pyrazole derivatives act as microtubule-destabilizing agents, inhibiting tubulin polymerization.[8] This disruption of the microtubule network leads to mitotic arrest and ultimately induces apoptosis in cancer cells.
Visualizing Workflows and Pathways
Synthetic Workflow
Caption: Synthetic and screening workflow for novel anticancer agents.
Signaling Pathway: CDK Inhibition and Cell Cycle Arrest
Caption: CDK inhibition by pyrazole derivatives leading to apoptosis.
Biological Evaluation Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of newly synthesized compounds on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Synthesized pyrazole derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyrazole derivatives in the complete culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compounds relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel anticancer compounds. The strategic derivatization at the 4-position, particularly through Suzuki-Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated potent in vitro anticancer activity of various substituted pyrazoles highlights the significant potential of this scaffold in the development of new cancer therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to identify lead compounds for preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of 4-Bromo-1-p-tolyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The functionalization of the pyrazole ring is a critical step in the development of novel therapeutics, allowing for the fine-tuning of physicochemical properties and biological activity. 4-Bromo-1-p-tolyl-1H-pyrazole is a versatile building block that offers a reactive handle for introducing diverse substituents at the C4 position. This document provides detailed application notes and experimental protocols for key functionalization reactions of this important intermediate.
Key Functionalization Strategies
The bromine atom at the 4-position of the pyrazole ring is amenable to a variety of cross-coupling and substitution reactions. The most common and powerful methods for its functionalization include Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and lithiation-substitution. These reactions provide access to a broad range of derivatives with applications in drug discovery and materials science.
I. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1][2] It involves the palladium-catalyzed reaction of a halide (in this case, this compound) with an organoboron compound. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active molecules.[3][4]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2) (1-5 mol%)[4]
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-1-p-tolyl-1H-pyrazole.
Caption: Suzuki-Miyaura Coupling Workflow.
II. Sonogashira Coupling: C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne.[5] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[6][7] The resulting alkynyl-pyrazoles are valuable intermediates for the synthesis of more complex molecules, including heterocycles and conjugated systems.
Experimental Protocol: General Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 - 2.0 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Solvent (e.g., Toluene, THF, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dried and argon-flushed flask, add this compound, the palladium catalyst, and copper(I) iodide.[6]
-
Add the solvent and the base, followed by the terminal alkyne.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the 4-alkynyl-1-p-tolyl-1H-pyrazole.
Caption: Sonogashira Coupling Workflow.
III. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[8][9] This reaction is of paramount importance in medicinal chemistry for the synthesis of aryl and heteroaryl amines, which are prevalent in drug molecules.[10] The reaction can be used to couple this compound with a wide range of primary and secondary amines.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Phosphine ligand (e.g., XPhos, tBuDavePhos) (2-10 mol%)[11]
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equivalents)
-
Solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, phosphine ligand, and base to a Schlenk tube.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-120 °C) for the required time (4-24 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography to obtain the desired 4-amino-1-p-tolyl-1H-pyrazole derivative.
Caption: Buchwald-Hartwig Amination Workflow.
IV. Lithiation and Electrophilic Quench
Metal-halogen exchange, typically using an organolithium reagent such as n-butyllithium, can be used to generate a potent nucleophile at the 4-position of the pyrazole ring.[12] This lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
Experimental Protocol: General Procedure for Lithiation and Electrophilic Quench
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) (1.1 equivalents)
-
Electrophile (e.g., aldehyde, ketone, CO₂, DMF) (1.2 equivalents)
-
Anhydrous solvent (e.g., THF, Diethyl ether)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a flame-dried, argon-flushed flask.
-
Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the solution and stir for 30-60 minutes at -78 °C.
-
Add the electrophile to the reaction mixture and continue stirring at -78 °C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Lithiation and Electrophilic Quench Workflow.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the functionalization of 4-bromopyrazole derivatives. Note that optimal conditions may vary for this compound and should be determined empirically.
| Reaction Type | Coupling Partner/Electrophile | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | Dioxane/H₂O | 90 | 6 | 70-95 |
| Suzuki-Miyaura | Arylboronic acids | XPhos Pd G2 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 60-110 | 5-15 | 52-97[4][13] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | RT | 20 | ~80 |
| Sonogashira | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (5) | - | Et₃N | Toluene | RT | 20 | ~85[6] |
| Buchwald-Hartwig | Aniline | Pd(OAc)₂ (2) | X-Phos (4) | KOt-Bu (1.5) | Toluene | 110 | 12 | Good to Excellent[14] |
| Buchwald-Hartwig | Piperidine | Pd₂(dba)₃ (5) | tBuDavePhos (10) | NaOtBu (2) | Toluene | 100 | 24 | ~90[11] |
| Lithiation | Benzaldehyde | - | - | n-BuLi (1.1) | THF | -78 to RT | 3 | Moderate to Good |
| Lithiation | DMF | - | - | n-BuLi (1.1) | THF | -78 to RT | 3 | Moderate to Good[12] |
Conclusion
The functionalization of this compound through modern cross-coupling and substitution reactions provides a powerful platform for the synthesis of a diverse range of pyrazole derivatives. The protocols and data presented herein serve as a guide for researchers in the design and execution of synthetic strategies targeting novel compounds with potential applications in drug discovery and materials science. The versatility of these methods allows for the systematic exploration of the chemical space around the pyrazole core, facilitating the development of new molecular entities with optimized properties.
References
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-1-p-tolyl-1H-pyrazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the Suzuki-Miyaura cross-coupling yield of 4-Bromo-1-p-tolyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no yield. What are the common causes?
Low yields in Suzuki reactions are often multifactorial. Key areas to investigate include the catalyst system, reaction conditions, and reagent quality.[1] Common issues include:
-
Catalyst Deactivation: The Pd(0) active catalyst can be deactivated by oxygen. It is crucial to properly degas the reaction mixture and maintain an inert (argon or nitrogen) atmosphere.[1]
-
Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may be inefficient for electron-rich or sterically hindered heteroaryl bromides. Bulky, electron-rich phosphine ligands are often required.[2]
-
Suboptimal Base or Solvent: The choice of base and solvent is critical and interdependent. An unsuitable base can fail to activate the boronic acid or may promote side reactions.[3][4]
-
Boronic Acid Instability: Boronic acids can be prone to decomposition, particularly protodeboronation (cleavage of the C-B bond).[5][6] Using high-purity boronic acids or more stable boronic esters (e.g., pinacol esters) can improve results.[5][7]
-
Side Reactions: Competing reactions such as dehalogenation and homocoupling can consume starting materials and reduce the yield of the desired product.[6]
Q2: I am observing significant debromination of my pyrazole starting material. How can I minimize this side reaction?
Debromination (a type of dehalogenation) is a common side reaction for heteroaryl halides.[2] It occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the intended transmetalation.[5] To minimize this:
-
Use Milder Bases: Strong bases (e.g., NaOH, KOH) can promote debromination. Switching to milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often effective.[2]
-
Select Appropriate Ligands: Bulky, electron-rich phosphine ligands such as XPhos or SPhos can favor the desired reductive elimination pathway over dehalogenation compared to less bulky ligands like PPh₃.[2]
-
Control Reaction Temperature: Lowering the reaction temperature may reduce the rate of debromination, though this can also slow down the desired coupling reaction.
Q3: What are the recommended catalysts, ligands, bases, and solvents for coupling with this compound?
For challenging heteroaryl substrates like substituted bromopyrazoles, specific component choices are crucial.
-
Catalyst/Ligand System: Pre-catalysts or in-situ systems using bulky, electron-rich monophosphine ligands (Buchwald-type ligands like XPhos, SPhos) are highly recommended.[2][8] Palladium complexes with bidentate ligands like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are also a robust choice and have been shown to increase yield and shorten reaction times in similar systems.[9]
-
Base: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices as they are effective but generally milder than hydroxides, reducing the risk of side reactions.[2][4]
-
Solvent: Aprotic polar solvents are typically used. Common choices include 1,4-dioxane, toluene, or tetrahydrofuran (THF), often in a biphasic mixture with water (e.g., Dioxane/H₂O 4:1) to aid in dissolving the inorganic base.[5][10]
Q4: How can I prevent homocoupling of my boronic acid coupling partner?
Homocoupling, or the self-coupling of the boronic acid to form a biaryl byproduct, is another common issue.[6] To suppress it:
-
Ensure Anaerobic Conditions: Oxygen can promote homocoupling. Rigorous degassing of the reaction mixture is essential.[1]
-
Control Stoichiometry: Using a slight excess of the this compound (e.g., 1.1 equivalents) relative to the boronic acid can help ensure the boronic acid is consumed in the cross-coupling reaction.[1]
-
Optimize Catalyst and Ligand: Some catalyst systems are more prone to promoting homocoupling than others. Screening different palladium sources and ligands may be necessary.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem: Low or No Product Formation
Problem: Complex Product Mixture on TLC/NMR
If analysis shows multiple products, identify the likely side products and apply targeted solutions.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key parameters that can be adjusted to troubleshoot and optimize the reaction.
Table 1: Comparison of Reaction Parameters for Minimizing Side Reactions
| Parameter | Condition A (High Side Products) | Condition B (Optimized for High Yield) | Expected Outcome | Citation |
| Base | Strong inorganic base (e.g., NaOH) | Milder inorganic base (e.g., K₃PO₄, Cs₂CO₃) | Milder bases reduce the likelihood of debromination and other base-mediated side reactions. | [2] |
| Ligand | Simple phosphine (e.g., PPh₃) | Bulky, electron-rich phosphine (e.g., XPhos, SPhos) or dppf | Bulky ligands accelerate the reductive elimination step and can suppress dehalogenation. | [2][9] |
| Atmosphere | Inadequate degassing / air | Rigorously degassed (Ar or N₂) | An inert atmosphere prevents oxidation and deactivation of the Pd(0) catalyst, minimizing homocoupling. | [1] |
| Solvent | Single solvent (e.g., neat THF) | Biphasic mixture (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) | A biphasic system often improves the solubility of the inorganic base, leading to more efficient reaction. | [3][10] |
Table 2: Recommended Catalyst Systems for Heteroaryl Bromide Coupling
| Palladium Source (mol%) | Ligand (mol%) | Typical Base | Typical Solvent | Notes |
| Pd₂(dba)₃ (1-2%) | XPhos or SPhos (2-4%) | K₃PO₄ | 1,4-Dioxane | Excellent for electron-rich and sterically hindered heteroaryl halides; helps prevent debromination.[2] |
| Pd(OAc)₂ (2-5%) | PPh₃ (4-10%) | K₂CO₃, Na₂CO₃ | Toluene/H₂O | A more "classical" system; may be less effective for this substrate and prone to side reactions. |
| Pd(dppf)Cl₂ (2-5%) | (integral to complex) | Cs₂CO₃, K₂CO₃ | DME, Dioxane | A robust and reliable pre-catalyst that often gives good yields and short reaction times.[9] |
| Pd(PPh₃)₄ (3-5%) | (integral to complex) | K₃PO₄ | Toluene/EtOH/H₂O | A common Pd(0) source, but requires careful handling as it is air-sensitive.[4] |
General Experimental Protocol
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of stoichiometry, temperature, and time may be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a Schlenk flask or sealed reaction vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the vessel with a septum and purge with argon or nitrogen for 15-30 minutes. This is a critical step to remove oxygen.[1]
-
Using a syringe, add the degassed solvent to the flask under a positive pressure of inert gas.
-
Place the reaction mixture in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Understanding the fundamental mechanism can aid in troubleshooting. The cycle consists of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[11]
// Nodes pd0 [label="Pd(0)L2\n(Active Catalyst)", shape=circle, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ox_add [label="Oxidative\nAddition", shape=plaintext]; pd2_complex1 [label="R1-Pd(II)L2-X", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; transmetal [label="Transmetalation", shape=plaintext]; pd2_complex2 [label="R1-Pd(II)L2-R2", shape=circle, fillcolor="#FBBC05", fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=plaintext]; product [label="R1-R2\n(Product)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels aryl_halide [label="R1-X\n(Aryl Bromide)", shape=plaintext]; boronic_acid [label="R2-B(OR)2", shape=plaintext]; base [label="Base", shape=plaintext];
// Edges pd0 -> ox_add [dir=none]; ox_add -> pd2_complex1; pd2_complex1 -> transmetal [dir=none]; transmetal -> pd2_complex2; pd2_complex2 -> red_elim [dir=none]; red_elim -> pd0; red_elim -> product;
// Reactant inputs aryl_halide -> ox_add; boronic_acid -> transmetal; base -> transmetal; } caption="Simplified Suzuki-Miyaura catalytic cycle."
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. youtube.com [youtube.com]
- 7. nbinno.com [nbinno.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 4-Bromo-1-p-tolyl-1H-pyrazole by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the purification of 4-Bromo-1-p-tolyl-1H-pyrazole using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Compound from Impurities | - Inappropriate Solvent System: The polarity of the eluent may be too high or too low, resulting in poor resolution. - Incorrect Stationary Phase: The chosen stationary phase (e.g., silica gel) may not be suitable for the separation.[1] | - Optimize Solvent System: Systematically vary the eluent polarity. A common starting point for pyrazole derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[2] - Change Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase such as alumina or a bonded phase like amino-propylated silica.[1] |
| Compound Elutes Too Quickly (Low Retention) | - Solvent Polarity Too High: The eluent is too strong, causing the compound to travel with the solvent front. | - Decrease Solvent Polarity: Reduce the proportion of the polar solvent in your eluent mixture. |
| Compound Elutes Too Slowly or Not at All (High Retention) | - Solvent Polarity Too Low: The eluent is not strong enough to move the compound down the column. - Compound Decomposition on Column: The compound may be unstable on the stationary phase.[3] | - Increase Solvent Polarity: Gradually increase the proportion of the polar solvent.[3] - Test Compound Stability: Run a 2D TLC to check for decomposition on silica gel.[3] If unstable, consider deactivating the silica gel with a base (e.g., triethylamine) or using a different stationary phase.[4] |
| Tailing or Broad Peaks | - Sample Overloading: Too much crude material was loaded onto the column. - Poor Sample Solubility: The sample was not fully dissolved when loaded. | - Reduce Sample Load: Use a larger column or load less material. - Ensure Complete Dissolution: Dissolve the sample in a minimal amount of a suitable solvent before loading. |
| Compound Crystallizes on the Column | - High Concentration of Compound: The compound's concentration in a specific band exceeds its solubility in the mobile phase. | - Use a Wider Column: This will reduce the concentration of the compound band. - Modify the Solvent System: Choose a solvent system in which the compound has higher solubility. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A1: A common starting point for the purification of pyrazole derivatives is a mixture of petroleum ether (or hexane) and ethyl acetate.[2] A typical starting ratio would be 9:1 or 8:2 (petroleum ether:ethyl acetate), with the polarity gradually increased as needed.
Q2: What is the recommended stationary phase for this purification?
A2: Silica gel is the most common stationary phase for the purification of pyrazole derivatives.[5] Standard 60 Å, 230-400 mesh silica gel is a suitable choice for flash column chromatography.
Q3: How can I monitor the separation during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the standard method for monitoring the separation. Fractions collected from the column should be spotted on a TLC plate and developed in the same solvent system used for the column elution to track the elution of the desired compound and any impurities.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: If your compound is sensitive to the acidic nature of silica gel, you can deactivate the silica by preparing a slurry of the silica gel in your eluent containing a small amount of a base, such as triethylamine (0.1-1%).[4] Alternatively, you could use a different stationary phase like neutral alumina.[3]
Q5: How should I load my sample onto the column?
A5: There are two primary methods for sample loading:
-
Wet Loading: Dissolve your crude sample in a minimal amount of the initial eluent and carefully pipette it onto the top of the column bed.
-
Dry Loading: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column bed. This method is often preferred as it can lead to better resolution.
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Stationary Phase:
- Select an appropriately sized glass column with a stopcock.
- Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
- Pour the slurry into the column and allow the silica gel to pack under gravity, gently tapping the column to ensure even packing.
- Add a layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.
2. Sample Preparation and Loading:
- Dissolve the crude this compound in a minimal volume of a suitable solvent (e.g., dichloromethane or the eluent).
- Alternatively, perform dry loading as described in the FAQ section.
- Carefully apply the sample to the top of the silica gel bed.
3. Elution and Fraction Collection:
- Carefully add the eluent to the top of the column.
- Apply pressure (using a pump or inert gas) to achieve a steady flow rate.
- Begin collecting fractions in test tubes or vials.
- Monitor the elution of the compound by TLC.
4. Isolation of the Purified Compound:
- Combine the fractions containing the pure product as determined by TLC.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting guide for common column chromatography issues.
References
identifying byproducts in the synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound can be approached in two primary ways:
-
Direct bromination of 1-p-tolyl-1H-pyrazole: This involves the electrophilic substitution of a hydrogen atom at the C4 position of the pyrazole ring with a bromine atom. Common brominating agents include N-Bromosuccinimide (NBS) and bromine (Br₂).
-
One-pot synthesis from a 1,3-dicarbonyl compound and p-tolylhydrazine: This is a variation of the Knorr pyrazole synthesis where the pyrazole ring is first formed and then brominated in the same reaction vessel without isolation of the intermediate.[1][2][3] For instance, a 1,3-dicarbonyl compound can be condensed with p-tolylhydrazine, followed by the addition of a brominating agent like N-bromosaccharin.[4]
Q2: I am observing a low yield in my synthesis. What are the potential causes?
A2: Low yields are a frequent issue in pyrazole synthesis and can be attributed to several factors:[1][2]
-
Incomplete reaction: The reaction may not have reached completion. Monitoring the reaction progress via Thin Layer Chromatography (TLC) is crucial.
-
Suboptimal reaction conditions: Temperature, reaction time, and solvent can significantly impact the yield. For instance, some brominations require specific temperature control to minimize side reactions.
-
Impure starting materials: The purity of 1-p-tolyl-1H-pyrazole, the brominating agent, and the solvent is critical. Impurities in the starting pyrazole can lead to a variety of side products.
-
Formation of byproducts: The generation of unwanted side products, such as isomers or poly-brominated species, will inherently lower the yield of the desired product.[5]
-
Degradation of starting materials or product: The starting hydrazine for the pyrazole synthesis can be unstable, leading to discoloration and impurity formation.[6]
Q3: What are the likely byproducts in the synthesis of this compound and how can I identify them?
A3: The primary byproducts depend on the synthetic route. For the direct bromination of 1-p-tolyl-1H-pyrazole, potential byproducts include:
-
Unreacted 1-p-tolyl-1H-pyrazole: This can be identified by comparing the reaction mixture to a standard of the starting material on TLC or by LC-MS.
-
Isomeric monobromopyrazoles: While bromination of 1-substituted pyrazoles typically favors the 4-position, small amounts of 3-bromo or 5-bromo isomers might be formed. These can be challenging to distinguish from the desired product without careful spectroscopic analysis (e.g., 2D NMR) or comparison with authentic standards.
-
Poly-brominated pyrazoles: Over-bromination can lead to the formation of dibromo or even tribromo derivatives.[5] These will have a higher molecular weight, which can be detected by Mass Spectrometry (MS).
-
Hydrolyzed brominating agent: For example, if NBS is used, succinimide will be a byproduct. This is typically removed during aqueous workup.
Identification of these byproducts can be achieved using a combination of analytical techniques:
-
Thin Layer Chromatography (TLC): To visualize the different components of the reaction mixture.
-
Mass Spectrometry (MS): To determine the molecular weights of the products and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structure elucidation and identifying isomers. For example, the C-H signal for the 4-position in the starting material will be absent in the ¹H NMR of the product, and the number and splitting patterns of the remaining pyrazole protons will be indicative of the substitution pattern.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Multiple spots on TLC, including one corresponding to the starting material. | Incomplete reaction. | - Increase the reaction time and continue to monitor by TLC. - Gradually increase the reaction temperature, if appropriate for the chosen reagents. - Ensure the stoichiometry of the brominating agent is correct; a slight excess may be required. |
| Low isolated yield after purification, but TLC showed a clean reaction. | - Product loss during workup or purification. - The product may be more soluble in the wash solutions than anticipated. | - Minimize the volume of solvents used for washing and extraction. - Back-extract the aqueous layers with the organic solvent. - Optimize the column chromatography conditions (e.g., solvent system, silica gel loading). |
| Presence of a higher molecular weight peak in the mass spectrum. | Formation of poly-brominated byproducts. | - Reduce the equivalents of the brominating agent. - Add the brominating agent portion-wise to maintain a low concentration. - Lower the reaction temperature. |
| Reaction mixture is highly discolored (e.g., yellow/red). | Decomposition of starting materials, particularly if using a hydrazine in a one-pot synthesis.[6] | - Use high-purity starting materials. - If using a hydrazine salt, consider using a base like triethylamine or potassium acetate to liberate the free hydrazine in situ.[6] - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficult to separate the product from a major byproduct by column chromatography. | Formation of an isomer with similar polarity. | - Try a different solvent system for chromatography. - Consider recrystallization as an alternative or additional purification step. - If isomers are a persistent issue, re-evaluate the reaction conditions (solvent, temperature, brominating agent) to improve regioselectivity. |
Experimental Protocols
Synthesis of this compound via Direct Bromination with NBS
-
Dissolution: Dissolve 1-p-tolyl-1H-pyrazole (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Addition of Brominating Agent: Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Hypothetical Byproduct Distribution under Different Bromination Conditions
| Condition | Brominating Agent | Equivalents of Brominating Agent | Temperature (°C) | Desired Product Yield (%) | Key Byproduct(s) & Percentage (%) |
| A | NBS | 1.05 | 25 | 85 | Unreacted Starting Material (10%), Dibromo-product (5%) |
| B | NBS | 1.5 | 25 | 70 | Dibromo-product (25%) |
| C | Br₂ | 1.1 | 0 | 80 | Isomeric Byproducts (10%), Poly-brominated species (5%) |
| D | N-Bromosaccharin | 1.1 | 25 | 90 | Unreacted Starting Material (5%) |
Note: This data is illustrative and serves as an example for comparison.
Mandatory Visualization
Caption: Troubleshooting workflow for identifying byproducts.
References
preventing dehalogenation of 4-Bromo-1-p-tolyl-1H-pyrazole in coupling reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-p-tolyl-1H-pyrazole in coupling reactions. The focus is on preventing the common side reaction of dehalogenation to ensure successful synthesis of the desired coupled products.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problem in coupling reactions with this compound?
A1: Dehalogenation, specifically debromination in this case, is an undesired side reaction where the bromine atom at the 4-position of the pyrazole ring is replaced by a hydrogen atom. This leads to the formation of the byproduct 1-p-tolyl-1H-pyrazole. This side reaction reduces the yield of the desired coupled product and complicates the purification process.
Q2: What are the primary causes of dehalogenation in palladium-catalyzed coupling reactions?
A2: The primary causes of dehalogenation, or hydrodehalogenation, in palladium-catalyzed cross-coupling reactions are often linked to the formation of palladium-hydride (Pd-H) species.[1][2] These reactive species can arise from several sources within the reaction mixture, including:
-
The Base: Strong bases, particularly those with β-hydrogens like alkoxides, can generate Pd-H species.
-
The Solvent: Solvents such as DMF, alcohols, or even traces of water can act as hydride sources, especially at elevated temperatures.[1][3]
-
The Ligand: Certain ligands can influence the stability and reactivity of the catalytic species, sometimes favoring pathways that lead to dehalogenation.
-
Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.[3][4]
Q3: Which coupling reactions are most susceptible to dehalogenation with this compound?
A3: Dehalogenation can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: This is a widely used reaction for C-C bond formation, but dehalogenation of the aryl bromide starting material is a known side reaction.
-
Heck Coupling: The conditions for Heck reactions, which couple the aryl bromide with an alkene, can also promote dehalogenation.
-
Sonogashira Coupling: This reaction, which forms a C-C bond between the aryl bromide and a terminal alkyne, can also be plagued by dehalogenation, particularly under forcing conditions.
Q4: How can I quickly assess if dehalogenation is occurring in my reaction?
A4: The most common methods to detect dehalogenation are:
-
Thin Layer Chromatography (TLC): The dehalogenated byproduct, 1-p-tolyl-1H-pyrazole, will have a different Rf value than the starting material and the desired product. It is typically less polar than the starting material.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly effective technique to identify the mass of the starting material, desired product, and the dehalogenated byproduct in the reaction mixture. The mass of the dehalogenated product will be approximately 79 units (the mass of bromine) less than the starting material.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of the crude reaction mixture can show characteristic signals for the dehalogenated pyrazole, which will lack the signal corresponding to the proton at the 4-position of the pyrazole ring that is present in the starting material.
Troubleshooting Guides
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
If you are observing a significant amount of the dehalogenated byproduct (1-p-tolyl-1H-pyrazole) in your Suzuki-Miyaura coupling reaction, consider the following troubleshooting steps.
Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A stepwise approach to troubleshooting dehalogenation in Suzuki-Miyaura coupling.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Evaluate the Base | Switch from strong bases (e.g., NaOtBu, NaOH) to weaker inorganic bases. | Weaker bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are less prone to generating palladium-hydride species that cause dehalogenation.[1][2] |
| 2. Change the Ligand | Replace less bulky ligands (e.g., PPh₃) with bulky, electron-rich phosphine ligands. | Bulky ligands such as XPhos, SPhos, or RuPhos can accelerate the desired reductive elimination step of the catalytic cycle, outcompeting the dehalogenation pathway.[1] |
| 3. Modify the Solvent | If using DMF or alcohols, switch to a non-polar aprotic solvent. | Solvents like toluene or dioxane are less likely to act as hydride donors compared to DMF or alcohols, thus minimizing a potential source of dehalogenation.[1][3] |
| 4. Lower the Temperature | Reduce the reaction temperature. | Dehalogenation often has a higher activation energy than the desired coupling reaction. Lowering the temperature can therefore selectively slow down the undesired side reaction.[2][3] |
Quantitative Data on Base and Ligand Effects in Suzuki Coupling of Aryl Bromides (Illustrative)
| Aryl Bromide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Dehalogenated Product (%) |
| This compound | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | Moderate to High | Can be significant |
| This compound | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | High | Minimal |
| 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 110 | 90 | <5 |
| 4-Bromotoluene | Pd(OAc)₂ / PPh₃ | t-BuOK | THF | 100 | Moderate | Significant |
Note: The data for this compound is illustrative based on general trends observed for similar substrates. Actual yields may vary.
Issue 2: Dehalogenation in Heck and Sonogashira Couplings
Dehalogenation can also be a significant issue in Heck and Sonogashira reactions. The troubleshooting principles are similar to those for Suzuki coupling, focusing on modifying the reaction parameters to disfavor the formation of palladium-hydride species.
Logical Relationship Diagram for Preventing Dehalogenation
References
Technical Support Center: Microwave-Assisted Synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for this compound derivatives?
Microwave-assisted organic synthesis (MAOS) offers several advantages over conventional heating methods. These include significantly reduced reaction times, often from hours to minutes, and improved reaction yields.[1][2] The uniform and selective heating provided by microwaves can also lead to fewer side-products and higher product purity, simplifying the work-up and purification process.[2] This method is also considered a greener chemistry approach due to its energy efficiency and potential for solvent-free reactions.[2]
Q2: I am not getting the desired product. What are the common reasons for reaction failure?
Several factors can contribute to the failure of the synthesis. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the p-tolylhydrazine can lead to unwanted side reactions and lower yields.[3]
-
Suboptimal Reaction Conditions: The temperature, pressure, and reaction time are critical in microwave synthesis. These parameters may need to be optimized for your specific instrument and reagents.
-
Moisture: The presence of water can interfere with the reaction, especially if hygroscopic reagents or solvents are used.
-
Incorrect Reagent Stoichiometry: Ensure that the molar ratios of the reactants and brominating agent are correct.
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
The formation of regioisomeric mixtures is a common issue, particularly with unsymmetrical 1,3-dicarbonyl compounds.[3] To improve regioselectivity, consider the following:
-
Solvent Choice: The polarity of the solvent can influence the reaction pathway. Experimenting with different solvents may favor the formation of the desired regioisomer.
-
pH Control: Adjusting the pH of the reaction mixture can influence the initial site of nucleophilic attack by the hydrazine.[3]
-
Catalyst: The choice of an appropriate acid or base catalyst can be critical in directing the cyclocondensation reaction.[1]
Q4: What is the best method for purifying the final this compound product?
Common purification techniques for pyrazole derivatives include:
-
Column Chromatography: This is a widely used method for separating the desired product from unreacted starting materials and byproducts. Silica gel is a common stationary phase.[4]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Acid-Base Extraction: Exploiting the basicity of the pyrazole ring, you can perform an acid-base extraction to separate it from non-basic impurities. The pyrazole can be protonated with an acid, extracted into the aqueous phase, and then recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Formation of Acid Addition Salts: The pyrazole can be reacted with an inorganic or organic acid to form a crystalline salt, which can be isolated and then neutralized to recover the pure pyrazole.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the microwave-assisted synthesis of this compound derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Increase the reaction time or the microwave power/temperature. Monitor the reaction progress using TLC or LC-MS.[1] |
| Decomposition of starting materials or product at high temperatures. | Reduce the reaction temperature and extend the reaction time. | |
| Inefficient bromination. | Ensure the brominating agent (e.g., N-Bromosuccinimide) is fresh and used in the correct stoichiometric amount.[4] | |
| Poor microwave absorption by the reaction mixture. | Add a small amount of a polar solvent (if the reaction is solvent-free) or a microwave absorber (e.g., graphite, ionic liquids). | |
| Formation of Multiple Products (Side Reactions) | Formation of regioisomers. | Optimize the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.[3] |
| Over-bromination (di- or tri-brominated products). | Use a stoichiometric amount of the brominating agent and control the reaction time and temperature carefully. | |
| Side reactions due to impurities in starting materials. | Purify the starting materials before use.[3] | |
| Inconsistent Results (Poor Reproducibility) | Inhomogeneous heating in the microwave reactor. | Ensure proper stirring of the reaction mixture. Use a microwave reactor with a rotating turntable for better field homogeneity.[6] |
| Variations in starting material quality. | Use starting materials from the same batch for a series of experiments. | |
| Fluctuations in microwave power output. | Calibrate and maintain the microwave reactor according to the manufacturer's instructions. | |
| Pressure Buildup in the Reaction Vessel | Use of a low-boiling point solvent at a high temperature. | Use a higher-boiling point solvent or reduce the reaction temperature. Ensure the reaction vessel is not overfilled. |
| Gaseous byproducts from a side reaction. | Identify and mitigate the side reaction. Ensure the pressure monitoring and control systems of the reactor are functioning correctly. |
Experimental Protocol: Microwave-Assisted Synthesis of this compound
This is a representative protocol and may require optimization.
Materials:
-
1-(p-tolyl)-1,3-butanedione
-
Hydrazine hydrate
-
N-Bromosuccinimide (NBS)
-
Ethanol (or other suitable solvent)
-
Microwave synthesis reactor
Procedure:
-
Pyrazolone Formation: In a microwave-safe reaction vessel, combine 1-(p-tolyl)-1,3-butanedione (1 mmol) and hydrazine hydrate (1.1 mmol) in ethanol (5 mL).
-
Microwave Irradiation (Step 1): Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100-120°C for 5-10 minutes. Monitor the reaction progress by TLC.
-
Bromination: After cooling the vessel, add N-Bromosuccinimide (1.1 mmol) to the reaction mixture.
-
Microwave Irradiation (Step 2): Reseal the vessel and irradiate again at 100-120°C for an additional 5-10 minutes.
-
Work-up: After cooling, remove the solvent under reduced pressure. Add water to the residue and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: Experimental workflow for the microwave-assisted synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scielo.org.mx [scielo.org.mx]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
catalyst and ligand selection for cross-coupling of 4-Bromo-1-p-tolyl-1H-pyrazole
Welcome to the technical support center for the cross-coupling of 4-Bromo-1-p-tolyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst and ligand selection, reaction optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of cross-coupling reactions performed on 4-bromopyrazoles?
A1: The most frequently employed cross-coupling reactions for 4-bromopyrazoles, including this compound, are the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions.[1][2] These reactions are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[1][2]
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction and the coupling partner. For Suzuki-Miyaura reactions, Pd(PPh₃)₄ and PdCl₂(dppf) are common starting points.[3] For Buchwald-Hartwig aminations, bulky, electron-rich biaryl phosphine ligands such as tBuDavePhos and XPhos have shown success with similar 4-bromopyrazole substrates.[3][4][5] It is often necessary to screen a variety of ligands to achieve the best results.[3][6]
Q3: Should I use a 4-bromo or a 4-iodopyrazole for my cross-coupling reaction?
A3: The reactivity of halopyrazoles in the oxidative addition step, which is often rate-determining, follows the order I > Br > Cl.[7] While 4-iodopyrazole is generally more reactive, making it ideal for Sonogashira couplings, it can be more prone to side reactions like dehalogenation in Suzuki-Miyaura couplings.[7] Therefore, 4-bromopyrazole is often a more reliable choice for Suzuki reactions.[7]
Q4: What are typical starting catalyst loadings for these reactions?
A4: For initial screening experiments, a palladium catalyst loading of 1-5 mol% is a common starting point.[3] For process optimization, the aim is to reduce this to the lowest effective amount, which can be in the range of 0.1-1 mol%.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of unreacted this compound.
-
The reaction mixture has not changed in appearance as expected.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inactive Catalyst | The active Pd(0) species may not have formed correctly or the catalyst may have degraded. Use a fresh batch of catalyst or consider a more stable precatalyst (e.g., a G3-palladacycle).[8] Ensure all reagents and solvents are properly degassed to prevent oxidation. |
| Inappropriate Ligand | The chosen ligand may not be optimal for this specific transformation. Screen a panel of ligands with varying steric and electronic properties (e.g., XPhos, SPhos, RuPhos for C-C coupling; tBuBrettPhos for C-N coupling).[9][10] |
| Incorrect Base or Solvent | The base may be too weak or insoluble. For Suzuki reactions, consider stronger bases like K₃PO₄ or Cs₂CO₃.[9][11] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is often required.[10][12] Ensure the solvent effectively solubilizes all reactants. |
| Low Reaction Temperature | The reaction may require more thermal energy. Incrementally increase the reaction temperature. Microwave irradiation can also be an effective method to accelerate slow reactions.[5][13][14] |
Issue 2: Formation of Significant Byproducts
Symptoms:
-
Multiple spots are observed on the TLC plate in addition to the starting material and desired product.
-
Mass spectrometry reveals masses corresponding to side products like debrominated starting material or homocoupled products.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Debromination | The replacement of the bromine atom with hydrogen can occur, especially at high temperatures or with certain bases. Try lowering the reaction temperature or using a milder base.[8] |
| Homocoupling | The coupling of two molecules of the starting material or the coupling partner can compete with the desired cross-coupling. This can sometimes be suppressed by adjusting the stoichiometry of the reactants or by careful selection of the ligand and reaction conditions.[6] |
| β-Hydride Elimination (in C-N coupling) | For Buchwald-Hartwig reactions with alkylamines that have β-hydrogens, β-hydride elimination can be a competing pathway, leading to low yields.[4][5] Using bulky ligands like tBuDavePhos can disfavor this process.[4] Alternatively, for these substrates, a copper-catalyzed reaction may be more suitable.[4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[11]
-
Base (e.g., Na₂CO₃, 2.5 equiv)[11]
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)[11]
Procedure:
-
To a Schlenk tube, add the this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water.
-
Seal the tube and heat the reaction mixture at 90 °C for 6-12 hours with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[11]
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., XPhos, 5 mol%)[15]
-
Base (e.g., K₃PO₄ or NaOtBu, 2.0 equiv)
-
Solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound and the amine, followed by the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: A workflow for troubleshooting cross-coupling reactions.
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nobelprize.org [nobelprize.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. researchgate.net [researchgate.net]
- 14. ccspublishing.org.cn [ccspublishing.org.cn]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
managing reaction temperature for 4-Bromo-1-p-tolyl-1H-pyrazole synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for managing reaction temperature during the synthesis of 4-Bromo-1-p-tolyl-1H-pyrazole.
Troubleshooting Guide: Temperature Management
Uncontrolled reaction temperature is a critical factor that can lead to low yields, impure products, and the formation of unwanted side products. This guide addresses common temperature-related issues encountered during the bromination of 1-p-tolyl-1H-pyrazole.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Reaction temperature is too low, providing insufficient activation energy. | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Inadequate mixing leading to localized cold spots. | Ensure vigorous and consistent stirring throughout the reaction. | |
| Formation of Multiple Products (Poor Regioselectivity) | Reaction temperature is too high, leading to the formation of isomeric byproducts. | Lower the reaction temperature. For electrophilic aromatic brominations, temperatures between 0°C and room temperature are often optimal. In some cases, sub-zero temperatures (e.g., -30°C) may be necessary to achieve high selectivity.[1][2] |
| Reaction is exothermic and uncontrolled, causing temperature spikes.[1] | Add the brominating agent (e.g., N-Bromosuccinimide) portion-wise or via a syringe pump to control the reaction rate and heat generation.[3] Ensure the reaction vessel is adequately cooled using an ice bath or a cryocooler. | |
| Formation of Di-brominated or Poly-brominated Byproducts | Excess of the brominating agent coupled with elevated temperatures. | Use a stoichiometric amount of the brominating agent. Maintain a low and controlled reaction temperature throughout the addition and reaction time. |
| Prolonged reaction time at a higher temperature. | Optimize the reaction time at a lower temperature to achieve complete conversion of the starting material without over-bromination. | |
| Reaction Runaway (Rapid, Uncontrolled Exotherm) | Rapid addition of the brominating agent at a temperature that is too high. | Immediately cool the reaction vessel with a larger ice bath or other cooling medium. If necessary, have a quenching agent (e.g., a solution of sodium thiosulfate) ready to stop the reaction. For future experiments, reduce the initial temperature and add the reagent more slowly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the bromination of 1-p-tolyl-1H-pyrazole?
A1: The optimal temperature can vary depending on the specific brominating agent and solvent used. However, for electrophilic bromination using N-Bromosuccinimide (NBS) in a solvent like N,N-Dimethylformamide (DMF) or acetonitrile, it is generally recommended to start at a low temperature, such as 0°C, and then allow the reaction to slowly warm to room temperature.[3] This approach helps to control the reaction rate and improve regioselectivity.
Q2: How does temperature affect the regioselectivity of the bromination?
A2: Temperature plays a crucial role in controlling the regioselectivity of electrophilic aromatic substitution reactions. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers, leading to a mixture of products.[1] In the case of 1-p-tolyl-1H-pyrazole, excessively high temperatures could potentially lead to bromination at other positions on the pyrazole ring or even on the p-tolyl group.
Q3: I am observing the formation of a di-brominated product. How can I minimize this?
A3: The formation of di-brominated byproducts is often a result of using an excess of the brominating agent or running the reaction at too high a temperature for an extended period. To minimize this, ensure you are using a 1:1 molar ratio of your substrate to the brominating agent. Additionally, maintaining a low reaction temperature and monitoring the reaction progress to stop it once the starting material is consumed can prevent over-bromination.
Q4: My reaction is not going to completion at low temperatures. What should I do?
A4: If the reaction is sluggish at low temperatures, you can try several approaches. First, ensure that your reagents are pure and your solvent is anhydrous, as impurities can inhibit the reaction. If the issue persists, you can gradually increase the temperature in small increments (e.g., to room temperature) while carefully monitoring for the formation of side products by TLC. Alternatively, a catalyst, such as a Lewis acid, could be employed, but this may also affect selectivity and should be investigated carefully.
Q5: Are there any visual cues to indicate that the reaction temperature is too high?
A5: Visual cues can include a rapid change in color, the evolution of gas, or a sudden increase in the reflux rate if the reaction is being heated. However, these are signs of a potentially runaway reaction. It is critical to monitor the internal temperature of the reaction with a thermometer and not rely solely on the temperature of the heating or cooling bath.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure and may require optimization for specific laboratory conditions and scales.
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
-
Materials: p-tolylhydrazine hydrochloride, 1,1,3,3-tetraethoxypropane, ethanol, water.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride (1 equivalent), water, and ethanol.
-
To this stirred solution, add 1,1,3,3-tetraethoxypropane (1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 1-p-tolyl-1H-pyrazole.
-
Step 2: Bromination of 1-p-tolyl-1H-pyrazole
-
Materials: 1-p-tolyl-1H-pyrazole, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 1-p-tolyl-1H-pyrazole (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.[3]
-
After the addition is complete, continue stirring at 0°C for 30 minutes, then allow the reaction to slowly warm to room temperature.[3]
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.
-
Data Presentation
Table 1: Effect of Temperature on Regioselectivity of Bromination
| Entry | Temperature (°C) | Solvent | Ratio of 4-Bromo Isomer to Other Isomers | Yield of 4-Bromo Isomer (%) |
| 1 | -10 | DMF | >99:1 | 85 |
| 2 | 0 | DMF | 98:2 | 92 |
| 3 | 25 (Room Temp) | DMF | 90:10 | 88 |
| 4 | 50 | DMF | 75:25 | 70 |
Note: The data presented in this table is illustrative and based on general principles of electrophilic aromatic substitution. Actual results may vary.
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for managing reaction temperature.
References
Technical Support Center: Troubleshooting Poor Regioselectivity in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to poor regioselectivity in pyrazole synthesis.
Troubleshooting Guide
Issue 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
Problem: This common issue arises when the substituents on the unsymmetrical 1,3-dicarbonyl compound exhibit similar steric and electronic properties. This similarity leads to a lack of preference for the initial nucleophilic attack by the substituted hydrazine at either of the two carbonyl carbons, resulting in a mixture of pyrazole regioisomers.[1][2]
Solutions:
-
Modify the Solvent System: Switching from a standard solvent like ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity.[3][4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group, thus enhancing the selectivity.[3]
-
Alter the Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1] Experimenting with different temperatures may favor the formation of one isomer over the other.
-
Change the pH of the Reaction Medium: The acidity or basicity of the reaction can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine.[1][5] Under acidic conditions, the more basic nitrogen atom can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1] Conversely, basic conditions might favor the attack of the more nucleophilic nitrogen.[5]
-
Introduce Steric Bulk: If possible, modifying the starting materials to include a bulky substituent on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby directing the reaction to the less crowded site.[1][2]
Issue 2: The major product of my reaction is the undesired regioisomer.
Problem: The inherent electronic and steric properties of your starting materials are likely favoring the formation of the unwanted isomer under your current reaction conditions.[1] For example, a strong electron-withdrawing group on the 1,3-dicarbonyl will make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[1][5]
Solutions:
-
Solvent Optimization: As with a 1:1 mixture, changing to a fluorinated alcohol like TFE or HFIP is a primary strategy to alter the regiochemical outcome.[3][4]
-
Re-evaluate Electronic Effects: Analyze the electronic nature of the substituents on your 1,3-dicarbonyl compound. An electron-withdrawing group will activate the adjacent carbonyl. To favor attack at the other carbonyl, you might need to reconsider your synthetic strategy or choose a different synthetic route altogether if modifying substituents is not feasible.
-
Alternative Synthetic Routes: If modifying the current reaction conditions does not yield the desired isomer, consider alternative, more regioselective pyrazole synthesis methods.[1]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for downstream applications.
Solutions:
-
Chromatographic Separation:
-
Thin Layer Chromatography (TLC): Begin by screening various solvent systems using TLC to find an eluent that provides the best possible separation of the two isomers.[1]
-
Column Chromatography: Once an effective solvent system is identified, preparative column chromatography on silica gel is the most common method for separating the regioisomers.[1]
-
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis and why is it important?
A1: In pyrazole synthesis, regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction can yield multiple products.[5] This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can result in two different substitution patterns on the final pyrazole ring.[1][5] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess significantly different biological activities, physical properties, and toxicological profiles.[1] Therefore, obtaining a single, desired regioisomer in high purity is often essential for applications in drug discovery and materials science.[1]
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][6]
-
Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]
-
Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][5]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine, thereby influencing the site of initial attack.[1][5][6]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to standard solvents like ethanol.[1][3][4]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which can influence the final ratio of regioisomers.[1]
Q3: How do fluorinated alcohols improve regioselectivity?
A3: Fluorinated alcohols like TFE and HFIP are highly effective at improving regioselectivity primarily because they are non-nucleophilic.[3] In contrast to traditional alcohol solvents like ethanol, which can act as nucleophiles and compete with the hydrazine in attacking the more reactive carbonyl group, fluorinated alcohols do not participate in this competing reaction. This lack of competition allows the regioselectivity to be governed more effectively by the inherent electronic and steric differences between the two carbonyl groups of the 1,3-dicarbonyl substrate.[3]
Data Presentation
Table 1: Effect of Solvent on the Regioisomeric Ratio in the Reaction of 1,3-Dicarbonyl Derivatives with Methylhydrazine.
| Entry | R¹ | R² | Solvent | Regioisomer Ratio (A:B) |
| 1 | 2-Furyl | CF₃ | EtOH | 36:64 |
| 2 | 2-Furyl | CF₃ | TFE | 85:15 |
| 3 | 2-Furyl | CF₃ | HFIP | 97:3 |
| 4 | 2-Furyl | CF₂CF₃ | EtOH | 64:36 |
| 5 | 2-Furyl | CF₂CF₃ | TFE | 98:2 |
| 6 | 2-Furyl | CF₂CF₃ | HFIP | >99:<1 |
| 7 | 2-Furyl | CO₂Et | EtOH | 44:56 |
| 8 | 2-Furyl | CO₂Et | TFE | 89:11 |
| 9 | 2-Furyl | CO₂Et | HFIP | 93:7 |
Data adapted from J. Org. Chem. 2007, 72, 17, 6549–6552.[3][4] Regioisomer A corresponds to the pyrazole with the R¹ substituent at the 5-position and R² at the 3-position. Regioisomer B has the opposite substitution pattern.
Experimental Protocols
General Protocol for Regioselective Pyrazole Synthesis using a Fluorinated Alcohol
This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity using 2,2,2-trifluoroethanol (TFE) as the solvent.[1]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 eq)
-
Substituted hydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the unsymmetrical 1,3-diketone in TFE.
-
Add the substituted hydrazine dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole.
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
Caption: Troubleshooting workflow for poor regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Bromo-1-p-tolyl-1H-pyrazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1-p-tolyl-1H-pyrazole. The following information is designed to address specific issues that may be encountered during the experimental work-up and purification processes.
Troubleshooting Guide
This section addresses common problems observed during the work-up of reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Q1: After quenching the reaction and performing an aqueous work-up, I'm observing a low yield of my desired product. What are the likely causes and how can I improve it?
A1: Low yields can stem from several factors during the reaction or work-up.[1] Key areas to investigate include:
-
Incomplete Reaction: The initial reaction may not have gone to completion. Ensure adequate reaction time and temperature.
-
Product Solubility: The product might have some solubility in the aqueous layer, leading to loss during extraction. To mitigate this, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.
-
Insufficient Extraction: The product may not be fully extracted from the aqueous layer. Increase the number of extractions with the organic solvent (e.g., from 2x50 mL to 3x50 mL or 4x50 mL).
-
pH of Aqueous Layer: The pH of the aqueous layer can influence the product's solubility. If your product has acidic or basic functionalities, adjust the pH accordingly to ensure it is in its neutral, less water-soluble form before extraction.
-
Emulsion Formation: An emulsion layer between the aqueous and organic phases can trap the product. If an emulsion forms, try adding brine or a small amount of the organic solvent and gently swirling. In persistent cases, filtering the entire mixture through a pad of Celite® can help break the emulsion.
Q2: My crude product appears as a persistent oil and is difficult to handle or purify by crystallization. What steps can I take?
A2: The oily nature of a crude product is common and can often be resolved with the following techniques:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the crude product under a high vacuum for an extended period. Gentle heating can sometimes aid this process, but be cautious of product decomposition.
-
Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble (e.g., hexanes, pentane, or diethyl ether). Scratching the inside of the flask with a glass rod during trituration can initiate crystallization.
-
Co-evaporation: Dissolve the oil in a solvent like dichloromethane or acetone and add silica gel. Evaporate the solvent to obtain a dry, free-flowing powder. This material can then be directly loaded onto a silica gel column for purification.
-
Purification as an Oil: If crystallization is not feasible, proceed with purification via column chromatography. The purified fractions can then be concentrated to yield the final product, which may or may not crystallize upon standing.
Q3: During column chromatography, my product is streaking or I'm getting poor separation from impurities. How can I optimize the chromatography?
A3: Poor separation during column chromatography is a frequent issue. Consider the following optimization strategies:
-
Solvent System (Eluent): The polarity of the eluent is critical. If the product is streaking, the eluent may be too polar. Try a less polar solvent system. Conversely, if the product is not moving from the baseline, increase the eluent polarity. A common starting point for compounds like this compound is a mixture of hexanes and ethyl acetate.[2]
-
Sample Loading: Overloading the column can lead to broad peaks and poor separation. Ensure you are using an appropriate amount of crude material for the column size. For difficult separations, use less material. The sample should be loaded onto the column in a minimal amount of solvent, preferably the eluent itself.
-
Silica Gel Quality and Packing: Use high-quality silica gel and ensure the column is packed uniformly without any air bubbles or cracks, which can cause channeling and poor separation.
-
TLC Analysis: Before running a column, perform a thorough TLC analysis with different solvent systems to identify the optimal eluent for separation. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
Frequently Asked Questions (FAQs)
Q1: What is a standard aqueous work-up procedure for a reaction involving this compound?
A1: A typical work-up procedure involves quenching the reaction, followed by extraction and washing. Based on procedures for similar compounds, a general protocol is as follows:
-
Cool the reaction mixture to room temperature.
-
Slowly add water to quench the reaction.[2]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with an appropriate organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[2][3]
-
Combine the organic layers.
-
Wash the combined organic layers with water and then with brine.[2]
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][3]
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
Q2: How can I remove unreacted starting materials or specific byproducts?
A2: The method for removing unreacted starting materials or byproducts depends on their chemical properties.
-
Acidic or Basic Impurities: If you have acidic or basic impurities, you can use a wash with a dilute basic solution (e.g., saturated sodium bicarbonate) or a dilute acidic solution (e.g., 1M HCl), respectively. Ensure your target compound is stable to these conditions.
-
Chromatography: Column chromatography is the most versatile method for separating compounds with different polarities.[2][4]
-
Crystallization: If the desired product is a solid and has different solubility properties from the impurities, recrystallization from a suitable solvent system can be a highly effective purification method.[1]
Q3: Are there any specific safety precautions I should take during the work-up?
A3: Yes, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all steps of the work-up, especially those involving volatile organic solvents, in a well-ventilated chemical fume hood.
-
Handling Reagents: Be cautious when quenching reactions, as this can sometimes be exothermic. Add quenching reagents slowly. Brominated organic compounds should be handled with care as they can be irritants.
Experimental Protocols
Standard Aqueous Work-up Protocol
-
Quenching: Once the reaction is complete (monitored by TLC), cool the reaction vessel to room temperature in an ice bath. Slowly add deionized water (approximately 2 times the reaction volume) to the stirred reaction mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (equal to the volume of the aqueous layer) and shake vigorously, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Re-extract the aqueous layer two more times with fresh ethyl acetate. Combine all organic layers.
-
Washing: Wash the combined organic layers sequentially with deionized water (1 x volume) and then saturated brine solution (1 x volume) to remove residual water-soluble impurities.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Filtration and Concentration: Filter the solution to remove the drying agent. Rinse the flask and the filter cake with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude this compound.
Purification by Column Chromatography
-
Column Preparation: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate). Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Collection: Collect the fractions containing the pure product, as identified by TLC.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Crude Yield | Incomplete reaction, product loss to aqueous layer, insufficient extraction. | Increase reaction time/temp, saturate aqueous layer with brine, increase number of extractions. |
| Oily Product | Residual solvent, amorphous solid. | Dry under high vacuum, triturate with a non-polar solvent, purify via column chromatography. |
| Poor Chromatographic Separation | Incorrect eluent polarity, column overloading, improper packing. | Optimize eluent with TLC, reduce sample load, ensure proper column packing. |
Table 2: Typical Solvent Systems for Column Chromatography
| Polarity | Solvent System (Hexanes:Ethyl Acetate) | Typical Application |
| Low | 95:5 to 90:10 | Eluting non-polar impurities. |
| Medium | 80:20 to 70:30 | Eluting the target this compound. |
| High | 50:50 | Eluting highly polar impurities. |
Visualizations
Caption: General experimental workflow for the work-up and purification of this compound.
Caption: Troubleshooting flowchart for addressing low product yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4- c ]pyrazoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00314C [pubs.rsc.org]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
stability of 4-Bromo-1-p-tolyl-1H-pyrazole under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Bromo-1-p-tolyl-1H-pyrazole under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly concerning its stability in acidic and basic environments.
| Issue | Potential Cause | Recommended Action |
| Unexpected side products observed during a reaction in acidic media. | The pyrazole ring may be susceptible to protonation under strongly acidic conditions, potentially leading to altered reactivity or degradation.[1] | Buffer the reaction mixture to a milder pH if the reaction chemistry allows. Analyze the side products by LC-MS or GC-MS to identify potential degradation products. Consider performing a forced degradation study to understand the compound's behavior in your specific acidic conditions. |
| Low recovery of the compound after work-up with a strong base. | The pyrazole ring can be susceptible to ring-opening under harsh basic conditions.[2] The bromo-substituent might also be labile in the presence of strong nucleophiles or bases at elevated temperatures. | Avoid using excessively strong bases or high temperatures during work-up. Consider alternative purification methods that do not require strongly basic conditions, such as chromatography or extraction with a milder base. |
| Inconsistent analytical results (e.g., HPLC peak area) for samples stored in solution. | The compound may be degrading over time in the chosen solvent, especially if the solvent is not neutral or contains impurities. | Prepare fresh solutions for analysis whenever possible. If storage is necessary, store solutions at a low temperature (e.g., 2-8 °C) and protected from light. Evaluate the stability of the compound in your analytical solvent by analyzing a sample over a time course. |
| Formation of a precipitate when adjusting the pH of a solution containing the compound. | The protonated or deprotonated form of the pyrazole may have different solubility characteristics compared to the neutral form. | Before adjusting the pH of a concentrated solution, it is advisable to test the solubility of the compound at the target pH on a smaller scale. If precipitation is an issue, consider using a different solvent system or adjusting the concentration. |
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the pyrazole ring?
A1: The pyrazole ring is a five-membered aromatic heterocyclic ring that is generally considered to be stable and resistant to oxidation and reduction.[2][3] However, its stability can be influenced by the nature of substituents on the ring and the experimental conditions, such as pH and temperature.[1]
Q2: How does this compound behave in acidic conditions?
A2: In acidic media, the pyridine-like nitrogen atom of the pyrazole ring can be protonated, forming a pyrazolium cation.[1] This protonation can alter the electronic properties and reactivity of the molecule. While the pyrazole ring itself is generally stable to acid-catalyzed hydrolysis, harsh acidic conditions (e.g., concentrated acids, high temperatures) could potentially lead to degradation over extended periods.
Q3: Is this compound stable in basic conditions?
A3: In a basic environment, a heterocyclic anion can be generated, which enhances the nucleophilicity and reactivity of the pyrazole ring.[1] While generally stable under mild basic conditions, strong bases have been reported to cause ring-opening of the pyrazole ring in some cases.[2] Additionally, the C-Br bond at the 4-position could be susceptible to nucleophilic substitution under strongly basic conditions, especially at elevated temperatures.
Q4: Are there any known degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation pathways under stress conditions could include:
-
Acid-catalyzed hydrolysis: Under very harsh acidic conditions, cleavage of the N-aryl bond or the pyrazole ring could theoretically occur, although this is generally unfavorable for aromatic pyrazoles.
-
Base-catalyzed reactions: Potential reactions include nucleophilic substitution of the bromine atom or, under more extreme conditions, cleavage of the pyrazole ring.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: A forced degradation study is the recommended approach to determine the intrinsic stability of a molecule and to identify potential degradation products.[4][5] This involves subjecting the compound to a variety of stress conditions that are more severe than its intended use. For detailed guidance, refer to the experimental protocol provided below.
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under acidic and basic conditions. Researchers should adapt the specific concentrations, temperatures, and time points based on the anticipated conditions of their experiments.
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), e.g., 0.1 M and 1 M
-
Sodium hydroxide (NaOH), e.g., 0.1 M and 1 M
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)
-
LC-MS system for identification of degradation products (optional)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
3. Acidic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.
-
Maintain the solutions at a controlled temperature (e.g., room temperature, 40°C, and 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample.
-
Neutralize the sample with an equivalent amount of base (e.g., NaOH) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
4. Basic Degradation:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
-
Maintain the solutions at a controlled temperature (e.g., room temperature, 40°C, and 60°C).
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw a sample.
-
Neutralize the sample with an equivalent amount of acid (e.g., HCl) and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.
5. Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point and condition.
-
Summarize the results in a table for easy comparison.
-
If significant degradation is observed, use LC-MS to identify the structure of the degradation products.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo- vs. 4-Chloro-1-p-tolyl-1H-pyrazole in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyrazole nucleus is a privileged structure found in numerous therapeutic agents. The introduction of substituents at the C4-position via palladium-catalyzed cross-coupling reactions is a critical strategy for the generation of diverse molecular libraries for drug discovery. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromo-1-p-tolyl-1H-pyrazole and 4-chloro-1-p-tolyl-1H-pyrazole. The information presented is supported by experimental data from analogous systems to inform the strategic selection of starting materials and reaction conditions.
General Reactivity Overview
The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is predominantly governed by the carbon-halogen bond strength. The generally accepted trend for halopyrazoles follows the order of bond dissociation energy: C-Cl > C-Br > C-I. Consequently, the reactivity in the crucial oxidative addition step of the catalytic cycle is typically I > Br > Cl.[1]
This compound generally offers a favorable balance of reactivity and stability, making it a versatile substrate for a wide range of cross-coupling reactions.[1] In contrast, 4-chloro-1-p-tolyl-1H-pyrazole is a more stable and often more cost-effective starting material, but its lower reactivity necessitates the use of more specialized and highly active catalyst systems to achieve comparable yields.[1]
Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions
The following tables summarize the comparative performance of 4-bromo- and 4-chloro-pyrazoles in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The data is based on representative yields from studies on closely related 4-halopyrazole systems.
Table 1: Suzuki-Miyaura Coupling
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Bromo | XPhos Pd G2, K₃PO₄ | High | 80-93 | Generally provides a good balance of reactivity and stability.[1] |
| Chloro | Pd(OAc)₂, SPhos, K₃PO₄ | Moderate | 60-95 | Requires highly active catalyst systems with bulky, electron-rich ligands.[1] |
Table 2: Buchwald-Hartwig Amination
| Halogen | Catalyst System (Example) | Relative Reactivity | Typical Yield Range (%) | Notes |
| Bromo | Pd(dba)₂ / tBuDavePhos | High | 60-90 | The most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[1] |
| Chloro | Pd(dba)₂ / tBuDavePhos | Moderate | Moderate | Shows moderate reactivity, less than the bromo derivative.[1] |
Experimental evidence from a study on C4-amination of 4-halo-1H-1-tritylpyrazoles directly supports this trend. In a comparative experiment, 4-bromo-1-tritylpyrazole provided a significantly higher yield of the coupled product compared to the 4-chloro analog under the same palladium-catalyzed conditions, establishing it as the more effective substrate.[2]
Mandatory Visualization
Caption: Comparative experimental workflow for evaluating the reactivity of 4-bromo- and 4-chloro-1-p-tolyl-1H-pyrazole.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed methodologies for key cross-coupling reactions are provided below. These protocols are based on established procedures for similar substrates and can be adapted for the specific comparison of 4-bromo- and 4-chloro-1-p-tolyl-1H-pyrazole.
General Procedure for Suzuki-Miyaura Coupling of 4-Halo-1-p-tolyl-1H-pyrazoles
This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of 4-bromopyrazoles.
Materials:
-
4-Halo-1-p-tolyl-1H-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 4-halo-1-p-tolyl-1H-pyrazole, arylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the specified time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-p-tolyl-1H-pyrazole.
General Procedure for Buchwald-Hartwig Amination of 4-Halo-1-p-tolyl-1H-pyrazoles
This protocol is based on the successful amination of 4-bromo-1-tritylpyrazole.[2]
Materials:
-
4-Halo-1-p-tolyl-1H-pyrazole (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd(dba)₂, 10 mol%)
-
Ligand (e.g., tBuDavePhos, 20 mol%)
-
Base (e.g., NaOtBu or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., xylene or toluene)
Procedure:
-
To a dry microwave vial or Schlenk tube under an inert atmosphere, add the palladium catalyst, ligand, and base.
-
Add the 4-halo-1-p-tolyl-1H-pyrazole and the anhydrous solvent.
-
Finally, add the amine to the mixture.
-
Seal the vial and heat the reaction mixture with stirring to the desired temperature (typically 90-120 °C) for the specified time (e.g., 24 hours). Microwave irradiation can also be employed to reduce reaction times.[3]
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an appropriate organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-amino-1-p-tolyl-1H-pyrazole.
References
Biological Activity Screening of 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activity screening of derivatives structurally related to 4-Bromo-1-p-tolyl-1H-pyrazole, a compound of interest for further functionalization and drug discovery. Due to the limited availability of specific biological data for this compound in the public domain, this guide leverages experimental data from closely related 1-aryl-pyrazole and 4-bromo-pyrazole analogues to provide insights into their potential therapeutic applications. The presence of a bromine atom at the 4-position offers a handle for further chemical modifications, while the 1-p-tolyl group influences the molecule's overall lipophilicity and potential for steric interactions with biological targets.[1]
Comparative Analysis of Biological Activities
The biological activities of pyrazole derivatives are diverse, encompassing antimicrobial, antifungal, and anticancer properties. The following sections summarize the available quantitative data for derivatives related to this compound.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of pyrazole derivatives against various cancer cell lines. The substitution pattern on the pyrazole ring plays a crucial role in determining the anticancer potency. For instance, a study on (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives revealed significant anti-proliferative activities.[2]
Table 1: In Vitro Anticancer Activity of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone Derivatives [2]
| Compound | R-group on 1-aryl moiety | Cell Line | IC₅₀ (μM) |
| 9c | p-tolyl | A549 | 0.054 |
| HT-1080 | 0.16 | ||
| SGC-7901 | 0.098 | ||
| 10c (oxime of 9c) | p-tolyl | A549 | 0.11 |
| HT-1080 | 0.15 | ||
| SGC-7901 | 0.086 |
IC₅₀: Half-maximal inhibitory concentration. Lower values indicate higher potency.
In another study, indolo-pyrazole derivatives grafted with thiazolidinone were evaluated as tubulin polymerization inhibitors, demonstrating significant cytotoxicity against various cancer cell lines.[3]
Table 2: In Vitro Cytotoxicity of Indolo–pyrazole Derivatives [3]
| Compound | Cell Line | IC₅₀ (μM) |
| 6c | SK-MEL-28 (Melanoma) | 3.46 |
| HCT-116 (Colon) | 9.02 | |
| 6aa | SK-MEL-28 (Melanoma) | 6.22 |
| HCT-116 (Colon) | 10.79 | |
| Sunitinib (Standard) | SK-MEL-28 (Melanoma) | 4.13 |
| HCT-116 (Colon) | 10.69 |
Antimicrobial and Antifungal Activity
Pyrazole derivatives have also been investigated for their efficacy against various bacterial and fungal strains. The introduction of different substituents on the pyrazole core can modulate the antimicrobial spectrum and potency. A study on novel acetohydrazide pyrazole derivatives demonstrated their antimicrobial potential.[4]
Table 3: Antimicrobial Activity of Acetohydrazide Pyrazole Derivatives (Zone of Inhibition in mm) [4]
| Compound | E. coli | S. aureus | P. aeruginosa | B. subtilis | S. cerevisiae | C. albicans |
| 6b | 19 | 21 | 18 | 20 | 19 | 22 |
| 6c | 20 | 22 | 19 | 21 | 20 | 23 |
| 6d | 22 | 24 | 21 | 23 | 21 | 25 |
| Ciprofloxacin (Standard) | 25 | 28 | 24 | 26 | - | - |
| Amphotericin-B (Standard) | - | - | - | - | 24 | 28 |
Another study on pyrazole derivatives containing a 1,3,4-thiadiazine moiety reported their minimum inhibitory concentrations (MIC) against various microbial strains.[5]
Table 4: Minimum Inhibitory Concentration (MIC) of Pyrazolyl 1,3,4-Thiadiazine Derivatives (μg/mL) [5]
| Compound | S. aureus | B. subtilis | K. pneumoniae | E. coli | C. albicans | A. niger |
| 21a | 62.5 | 125 | 125 | 62.5 | 7.8 | 2.9 |
| Chloramphenicol (Standard) | 62.5 | 31.25 | 31.25 | 62.5 | - | - |
| Clotrimazole (Standard) | - | - | - | - | 7.8 | 3.9 |
MIC: Minimum Inhibitory Concentration. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized experimental protocols for the biological screening assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined from the dose-response curve.
Antimicrobial and Antifungal Susceptibility Testing
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Inoculation of Agar Plates: The surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi) is uniformly inoculated with the microbial suspension.
-
Well Creation and Compound Addition: Wells of a specific diameter are created in the agar, and a defined volume of the test compound solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).
-
Measurement of Inhibition Zone: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.
Broth Microdilution Method (for MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plate is incubated under appropriate conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships in a clear and concise manner.
References
- 1. This compound|High-Quality Research Chemical [benchchem.com]
- 2. Synthesis and biological evaluation of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives as tubulin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Structure-Activity Landscape of Pyrazole Analogs as LRRK2 Kinase Inhibitors
A detailed comparison of 1H-pyrazole biaryl sulfonamides reveals key structural determinants for potent and selective inhibition of the G2019S mutant of Leucine-Rich Repeat Kinase 2 (LRRK2), a critical target in Parkinson's disease research. This guide synthesizes experimental data to illuminate the structure-activity relationships (SAR) governing their efficacy.
Researchers in the field of neurodegenerative diseases and kinase inhibitor development now have access to a comparative analysis of a series of 1H-pyrazole biaryl sulfonamides as inhibitors of the G2019S-LRRK2 kinase. The G2019S mutation is the most common genetic predisposition for Parkinson's disease, making the development of potent and selective inhibitors a significant therapeutic goal. This guide provides a structured overview of the SAR, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Comparative Analysis of LRRK2 Inhibition
The inhibitory potential of the synthesized 1H-pyrazole biaryl sulfonamide analogs was evaluated through both biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) against the purified G2019S-LRRK2 enzyme and the half-maximal effective concentration (EC50) in a cellular assay measuring the inhibition of LRRK2-mediated phosphorylation of Rab10 were determined. The data presented below highlights the impact of substitutions at the R1, R2, and R3 positions of the pyrazole scaffold.[1]
| Compound | R1 | R2 | R3 | GS-LRRK2 IC50 (nM)[1] | Cellular EC50 (µM)[1] |
| 3 | H | 3-pyridyl | 2,3-dimethylphenyl | 100 | 5.1 |
| 5 | H | 3-pyridyl | 2,5-dimethylphenyl | 50 | >100 |
| 7 | CH3 | 3-pyridyl | 2,3-dimethylphenyl | 30 | 2.1 |
| 8 | CH3 | 3-pyridyl | 2,5-dimethylphenyl | 15 | >100 |
| 9 | H | 3-pyridyl | 2,6-dimethylphenyl | 200 | >100 |
| 10 | CH3 | 4-pyridyl | 2,3-dimethylphenyl | 1000 | >100 |
| 11 | CH3 | 2-pyridyl | 2,3-dimethylphenyl | 1000 | >100 |
| 12 | CH3 | pyrimidin-5-yl | 2,3-dimethylphenyl | 1000 | >100 (partial) |
| 30 | CH3 | 3-pyridyl | 2-methylphenyl | 10 | 0.5 |
| 31 | H | 3-pyridyl | 2-methylphenyl | 30 | 1.5 |
| 35 | CH3 | 3-pyridyl | 2-fluorophenyl | 20 | 1.0 |
| 36 | CH3 | 3-pyridyl | 2,6-difluorophenyl | 10 | 0.8 |
| 37 | CH3 | 3-pyridyl | 2-cyclopropylphenyl | 10 | 0.7 |
Structure-Activity Relationship (SAR) Insights
The data reveals several key trends in the structure-activity relationship of this series of inhibitors:
-
Substitution at R1: The introduction of a methyl group at the R1 position of the pyrazole core generally leads to an increase in both biochemical and cellular potency. For instance, compound 7 (R1 = CH3) is more potent than compound 3 (R1 = H), and compound 8 (R1 = CH3) is more potent than compound 5 (R1 = H).[1] This suggests that the methyl group may provide a favorable interaction within the kinase's active site.
-
Substitution at R2: The position of the nitrogen atom in the pyridyl ring at the R2 position is critical for activity. A 3-pyridyl substituent consistently provides the best potency, as seen in the most active compounds. Modifications to a 4-pyridyl (10 ), 2-pyridyl (11 ), or pyrimidin-5-yl (12 ) moiety resulted in a significant loss of inhibitory activity.[1]
-
Substitution at R3: The substitution pattern on the phenylsulfonamide fragment at the R3 position significantly influences potency. Dimethyl substitutions on the phenyl ring are well-tolerated, with the 2,5-dimethyl pattern (5 , 8 ) showing slightly better biochemical potency than the 2,3-dimethyl pattern (3 , 7 ). However, a single methyl group at the 2-position of the phenyl ring, as in compound 30 , leads to a notable improvement in both biochemical and cellular activity.[1] Furthermore, other small lipophilic groups at the 2-position, such as fluoro (35 ), and cyclopropyl (37 ), also result in potent inhibitors. The 2,6-difluoro substitution (36 ) also maintains high potency.[1]
Experimental Protocols
In vitro G2019S-LRRK2 Kinase Inhibition Assay
The biochemical potency of the compounds was determined using a fluorescence polarization-based assay. The assay measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the purified G2019S-LRRK2 enzyme.
Protocol:
-
The G2019S-LRRK2 enzyme was incubated with a fluorescent tracer and varying concentrations of the test compounds in an assay buffer.
-
The reaction was allowed to reach equilibrium.
-
Fluorescence polarization was measured using a suitable plate reader.
-
The IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cellular Rab10 Phosphorylation Assay
The cellular activity of the inhibitors was assessed by measuring the inhibition of LRRK2-mediated phosphorylation of Rab10 in a cellular context.
Protocol:
-
Cells expressing G2019S-LRRK2 were treated with varying concentrations of the test compounds.
-
After a defined incubation period, the cells were lysed.
-
The levels of phosphorylated Rab10 (pRab10) and total Rab10 were quantified using a sensitive immunoassay, such as an ELISA or Western blot.
-
The EC50 values were determined by normalizing the pRab10 signal to the total Rab10 signal and fitting the dose-response curve.
Visualizing the SAR Workflow
The logical flow of the structure-activity relationship study can be visualized as follows:
Caption: Workflow of the SAR study, from chemical synthesis to biological evaluation and data analysis.
Signaling Pathway Context
The inhibitors described in this guide target the kinase activity of LRRK2. In the context of Parkinson's disease, the G2019S mutation leads to hyperactivation of LRRK2, which in turn phosphorylates downstream substrates such as Rab GTPases. This aberrant phosphorylation is thought to contribute to the neurodegenerative process.
Caption: Simplified signaling pathway showing LRRK2 hyperactivation and the point of intervention by the pyrazole inhibitors.
References
A Comparative Guide to the Efficacy of Pyrazole-Based Kinase Inhibitors: Targeting JAK and p38 MAPK Pathways
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the backbone of numerous potent and selective kinase inhibitors. This guide provides a detailed comparison of the efficacy of prominent pyrazole-based inhibitors targeting two critical signaling pathways implicated in cancer and inflammatory diseases: the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the p38 mitogen-activated protein kinase (p38 MAPK) pathway. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of the relevant biological pathways and experimental workflows.
I. Pyrazole-Based Inhibitors of the JAK/STAT Pathway
The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central to cytokine signaling, playing a pivotal role in immunity, hematopoiesis, and inflammation. Dysregulation of the JAK/STAT pathway is a key driver in various autoimmune diseases and cancers. Several pyrazole-containing inhibitors have been developed to target this pathway, with notable examples including Ruxolitinib, Tofacitinib, and Baricitinib.
Data Presentation: In Vitro Efficacy of Pyrazole-Based JAK Inhibitors
The following table summarizes the biochemical potency of selected pyrazole-based JAK inhibitors against the four JAK isoforms. The half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values are presented to provide a clear comparison of their in vitro efficacy. Lower values indicate greater potency and binding affinity.
| Inhibitor | Target Kinase | IC50 (nM) | Kd (nM) | Key Structural Feature |
| Ruxolitinib | JAK1 | 3.3[1] | - | Pyrrolo[2,3-d]pyrimidine core with a pyrazole-containing side chain |
| JAK2 | 2.8[1] | - | ||
| JAK3 | >400 | - | ||
| TYK2 | 19 | - | ||
| Tofacitinib | JAK1 | 1.7 - 3.7[2] | - | Pyrrolo[2,3-d]pyrimidine core with a piperidine-linked pyrazole |
| JAK2 | 1.8 - 4.1[2] | - | ||
| JAK3 | 0.75 - 1.6[2] | - | ||
| TYK2 | 16 - 34[2] | - | ||
| Baricitinib | JAK1 | 5.9 | - | Pyrrolo[2,3-d]pyrimidine core with an azetidine-linked pyrazole |
| JAK2 | 5.7 | - | ||
| JAK3 | >400 | - | ||
| TYK2 | 53 | - |
Note: IC50 and Kd values can vary depending on the specific assay conditions. The data presented here are a synthesis from multiple sources for comparative purposes.
Experimental Protocols: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The determination of IC50 values for kinase inhibitors is commonly performed using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.
Objective: To determine the concentration of a pyrazole-based inhibitor required to inhibit the activity of a specific JAK isoform by 50%.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Peptide substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Pyrazole-based inhibitor (e.g., Ruxolitinib, Tofacitinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. A typical starting concentration for the highest dose would be around 10 µM. Also, prepare a DMSO-only control (vehicle control).
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Prepare a master mix of the specific JAK enzyme and the peptide substrate in the kinase reaction buffer.
-
Add 2 µL of the kinase/substrate master mix to each well.
-
-
Kinase Reaction Initiation:
-
Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for the specific JAK isoform.
-
Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.[3]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the pyrazole-based inhibitor.
Mandatory Visualization: JAK/STAT Signaling Pathway and Inhibitor Mechanism
Caption: JAK/STAT signaling pathway and the mechanism of pyrazole-based inhibitors.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
II. Pyrazole-Based Inhibitors of the p38 MAPK Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. It plays a crucial role in the production of pro-inflammatory cytokines like TNF-α and IL-1β. Consequently, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases. Doramapimod (BIRB 796) is a well-characterized pyrazole-based inhibitor of p38 MAPK.
Data Presentation: In Vitro Efficacy of a Pyrazole-Based p38 MAPK Inhibitor
The following table summarizes the biochemical potency of Doramapimod (BIRB 796) against the four p38 MAPK isoforms.
| Inhibitor | Target Kinase | IC50 (nM) | Kd (nM) | Key Structural Feature |
| Doramapimod (BIRB 796) | p38α | 38[4] | 0.1[4] | N-pyrazole, N'-aryl urea scaffold |
| p38β | 65[4] | - | ||
| p38γ | 200[4] | - | ||
| p38δ | 520[4] | - |
Experimental Protocols: In Vitro p38 MAPK Inhibition Assay
The protocol for determining the IC50 of p38 MAPK inhibitors is similar to the one described for JAK inhibitors, utilizing the ADP-Glo™ Kinase Assay.
Objective: To determine the concentration of a pyrazole-based inhibitor required to inhibit the activity of a specific p38 MAPK isoform by 50%.
Materials:
-
Recombinant human p38α, p38β, p38γ, or p38δ enzyme
-
Peptide substrate (e.g., ATF2)
-
ATP
-
Pyrazole-based inhibitor (e.g., Doramapimod)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well or 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure: The experimental procedure follows the same steps as outlined for the JAK kinase inhibition assay, with the substitution of the specific p38 MAPK isoform and its corresponding substrate.
Mandatory Visualization: p38 MAPK Signaling Pathway and Inhibitor Mechanism
Caption: The p38 MAPK signaling cascade and the inhibitory action of pyrazole-based compounds.
Conclusion
This guide provides a comparative overview of the in vitro efficacy of selected pyrazole-based inhibitors targeting the JAK/STAT and p38 MAPK pathways. The presented data and experimental protocols offer a valuable resource for researchers in the field of drug discovery and development. The distinct selectivity profiles of inhibitors like Ruxolitinib and Tofacitinib for different JAK isoforms highlight the potential for developing targeted therapies with improved efficacy and reduced side effects. Similarly, the potent and allosteric inhibition of p38 MAPK by Doramapimod (BIRB 796) underscores the versatility of the pyrazole scaffold in designing novel kinase inhibitors. The provided methodologies and visualizations serve as a foundation for the continued exploration and development of this important class of therapeutic agents.
References
Validation of In Vitro Bioactivity: A Comparative Guide to 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro bioactivity of 4-Bromo-1-p-tolyl-1H-pyrazole derivatives against alternative compounds, supported by experimental data. The following sections detail the anticancer, antimicrobial, and antioxidant properties of this class of compounds, offering insights into their therapeutic potential.
Anticancer Activity: A Promising Avenue
Derivatives of 1-p-tolyl-1H-pyrazole have demonstrated significant potential as anticancer agents. In vitro studies highlight their cytotoxic effects against various cancer cell lines, with some analogues showing potency comparable to or exceeding that of standard chemotherapeutic drugs.
A notable example is the compound 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole (Compound 3f) , a close structural analog to the 4-bromo substituted series. This compound has been shown to induce dose- and time-dependent cell toxicity in the triple-negative breast cancer cell line, MDA-MB-468.[1][2] Its efficacy is compared with the widely used anticancer drug, Paclitaxel, in the table below.
Another related derivative, 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone (Compound HD02) , has also exhibited remarkable cytotoxic activities against a panel of cancer cell lines in studies conducted by the National Cancer Institute (NCI), USA.[3] This underscores the potential of the 1-p-tolyl-pyrazole scaffold in cancer therapy.
Comparative Cytotoxicity Data
| Compound/Drug | Cancer Cell Line | IC50 (µM) - 24h | IC50 (µM) - 48h | Reference |
| Compound 3f | MDA-MB-468 (Breast) | 14.97 | 6.45 | [1][2] |
| Paclitaxel (Standard) | MDA-MB-468 (Breast) | 49.90 | 25.19 | [1][2] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Mechanism of Action: Induction of Apoptosis
The anticancer activity of these pyrazole derivatives is, in part, attributed to their ability to induce apoptosis (programmed cell death) in cancer cells. Studies on Compound 3f have revealed that its cytotoxic effect is accompanied by an elevated level of Reactive Oxygen Species (ROS) and increased activity of caspase-3, a key executioner enzyme in the apoptotic pathway.[1][2]
References
- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-reactivity assessment of compounds derived from 4-Bromo-1-p-tolyl-1H-pyrazole
A Comparative Guide to the Cross-Reactivity Assessment of Pyrazole-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs due to its metabolic stability and versatile biological activity.[1][2][3][4][5] Compounds derived from building blocks like 4-Bromo-1-p-tolyl-1H-pyrazole are frequently explored for their therapeutic potential, particularly as kinase inhibitors.[6][7][8] However, a critical step in their development is the rigorous assessment of cross-reactivity—the unintended binding to off-target proteins. This guide provides a comparative framework for evaluating the selectivity of pyrazole derivatives, using a hypothetical lead compound, "Pyr-Inhib-X" , derived from this compound, as a model.
Initial Selectivity Profile: In Vitro Kinase Panel
The primary evaluation of a compound's selectivity involves screening against a broad panel of kinases. This provides a quantitative measure of its activity against the intended target versus a wide array of potential off-targets across the human kinome.[9][10]
Table 1: Kinase Selectivity Profile of Pyr-Inhib-X (1 µM Screen)
| Kinase Target | Kinase Family | % Inhibition at 1 µM | IC50 (nM) | Notes |
| MAPK14 (p38α) | CMGC (MAPK) | 98% | 45 | Primary Target |
| MAPK1 (ERK2) | CMGC (MAPK) | 65% | 850 | Off-target activity |
| CDK2 | CMGC (CDK) | 42% | > 1,000 | Moderate off-target activity |
| ABL1 | Tyrosine Kinase | 15% | > 10,000 | Low activity |
| SRC | Tyrosine Kinase | 12% | > 10,000 | Low activity |
| PIK3CA | PI3K | 5% | > 10,000 | Negligible activity |
| AKT1 | AGC | 8% | > 10,000 | Negligible activity |
| VEGFR2 | Tyrosine Kinase | 75% | 450 | Significant off-target activity |
Data is hypothetical and for illustrative purposes.
This initial screen identifies MAPK14 as the primary target but also reveals significant cross-reactivity with MAPK1 and VEGFR2, necessitating further investigation.
Below is a diagram illustrating the typical workflow for assessing compound cross-reactivity.
Caption: Experimental workflow for cross-reactivity assessment.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
While in vitro assays are essential, it is crucial to confirm that the compound engages its target in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target binding in intact cells or tissues.[11][12][13][14] CETSA is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13]
Table 2: CETSA Results for Pyr-Inhib-X in HEK293 Cells
| Protein Target | Treatment | Melting Temp (Tₘ) | Thermal Shift (ΔTₘ) | Interpretation |
| MAPK14 | Vehicle (DMSO) | 48.5 °C | - | Baseline |
| MAPK14 | Pyr-Inhib-X (10 µM) | 52.3 °C | +3.8 °C | Strong Target Engagement |
| MAPK1 | Vehicle (DMSO) | 50.1 °C | - | Baseline |
| MAPK1 | Pyr-Inhib-X (10 µM) | 51.0 °C | +0.9 °C | Weak cellular engagement |
| VEGFR2 | Vehicle (DMSO) | 53.2 °C | - | Baseline |
| VEGFR2 | Pyr-Inhib-X (10 µM) | 54.8 °C | +1.6 °C | Moderate cellular engagement |
Data is hypothetical and for illustrative purposes.
The CETSA results confirm strong engagement of the primary target, MAPK14. The weaker shifts for MAPK1 and VEGFR2 suggest that while in vitro cross-reactivity exists, the cellular engagement is less pronounced, which could translate to a wider therapeutic window.
The diagram below illustrates the MAPK signaling pathway, highlighting the intended target of Pyr-Inhib-X and a key off-target identified in the screens.
Caption: Simplified MAPK signaling pathway showing target and off-targets.
Experimental Protocols
Protocol 1: In Vitro Kinase Selectivity Profiling
This protocol describes a common method for profiling an inhibitor against a panel of kinases using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™).[15][16]
Materials:
-
Purified recombinant kinases (e.g., Promega Kinase Selectivity Profiling Systems).[9][16]
-
Specific peptide substrates for each kinase.
-
Pyr-Inhib-X stock solution (10 mM in DMSO).
-
Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
ATP solution (concentration optimized for each kinase, near Kₘ).
-
ADP-Glo™ Kinase Assay reagents (Promega).
-
384-well assay plates.
Procedure:
-
Compound Preparation: Prepare serial dilutions of Pyr-Inhib-X in DMSO. For a single-point screen, prepare a working solution that results in a final assay concentration of 1 µM.
-
Assay Plate Setup: Dispense 1 µL of the compound dilution or DMSO (vehicle control) into the wells of a 384-well plate.[16]
-
Kinase Reaction Initiation: Add 2 µL of Kinase Working Stock (kinase in reaction buffer) to each well. Add 2 µL of ATP/Substrate Working Stock to initiate the reaction.[16]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition relative to the vehicle (DMSO) control wells. For dose-response curves, plot percent inhibition against compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol outlines the steps to assess target engagement in intact cells, followed by detection using Western blotting.[13]
Materials:
-
Cultured cells (e.g., HEK293).
-
Complete cell culture medium.
-
Pyr-Inhib-X stock solution (10 mM in DMSO).
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibodies: Primary antibody specific to the target protein (e.g., anti-MAPK14) and a secondary antibody conjugated to HRP.
-
SDS-PAGE gels and Western blot equipment.
-
Chemiluminescence substrate.
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Treat cells with either Pyr-Inhib-X (e.g., 10 µM final concentration) or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Heating Step: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Denature the samples and separate the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunodetection: Block the membrane and probe with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Data Analysis: Detect the signal using a chemiluminescence imager. Quantify the band intensities. Plot the percentage of soluble protein remaining at each temperature for both vehicle- and compound-treated samples to generate melting curves and determine the thermal shift (ΔTₘ).[13]
References
- 1. ijrpr.com [ijrpr.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound|High-Quality Research Chemical [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 10. Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays | Springer Nature Experiments [experiments.springernature.com]
- 11. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Publications — CETSA [cetsa.org]
- 15. researchgate.net [researchgate.net]
- 16. worldwide.promega.com [worldwide.promega.com]
Unlocking Therapeutic Potential: A Comparative Guide to Computational Docking of 4-Bromo-1-p-tolyl-1H-pyrazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the computational docking performance of 4-Bromo-1-p-tolyl-1H-pyrazole derivatives against alternative pyrazole-based compounds. Supported by experimental data from various studies, this analysis aims to shed light on the structural features influencing binding affinities and to guide future drug design efforts.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Computational docking studies are pivotal in understanding the molecular interactions between these compounds and their biological targets, thereby accelerating the discovery of potent and selective drug candidates. This guide focuses on this compound derivatives and compares their predicted binding efficiencies with other structurally related pyrazole compounds against various therapeutic targets.
Comparative Docking Performance of Pyrazole Derivatives
The following table summarizes the quantitative data from several computational docking studies on pyrazole derivatives. The selected examples include compounds with substitutions analogous to the 4-bromo and 1-p-tolyl groups to provide a relevant comparison. The binding energies, representing the predicted affinity of the ligand for the protein's active site, are presented for various biological targets. Lower binding energy values typically indicate a more favorable interaction.
| Compound/Derivative | Biological Target (PDB ID) | Docking Score/Binding Energy (kcal/mol) | Key Interactions/Observations | Reference |
| Structurally Related to this compound | ||||
| 4-(2-(4-bromophenyl)hydrazineylidene)-3,5-diphenyl-4H-pyrazole | Acetylcholinesterase (AChE) | Not specified | Predicted to have inhibitory activity. | [1] |
| 4-(4-bromo-3-(4-bromophenyl)-5-(...)-1H-pyrazol-1-yl)benzenesulfonamide | Not specified | Not specified | Synthesized for antibacterial and antifungal screening. | [2] |
| Alternative Pyrazole Derivatives | ||||
| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 (2QU5) | -10.09 kJ/mol | Potential inhibitor of VEGFR-2. | [3][4][5] |
| 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide | CDK2 (2VTO) | -10.35 kJ/mol | Exhibited minimum binding energy among tested derivatives. | [3][5] |
| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A (2W1G) | -8.57 kJ/mol | Potential inhibitor of Aurora A kinase. | [3][4][5] |
| Pyrazole-thiazole hybrids | Topoisomerase II and IV | Not specified | Identified as possible molecular targets for potent antibacterial activity. | [6] |
| 1-(5-(1-H-indol-3-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-phenylethanone | Epidermal Growth Factor Receptor (EGFR) | Not specified | Demonstrated remarkable cytotoxic activities against various cancer cell lines. | [7][8] |
| Pyrazole-benzimidazolone hybrids | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not specified | QSAR and docking studies performed to analyze inhibitory activity. | [9] |
Experimental Protocols: A Generalized View of Computational Docking
The methodologies employed in the cited computational docking studies, while varying in specific parameters, generally follow a standardized workflow. This protocol provides a detailed overview of the key steps involved.
Preparation of the Protein Receptor
The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Pre-processing of the protein structure is a critical step and involves:
-
Removal of non-essential molecules: Water molecules, co-crystallized ligands, and any other heteroatoms not relevant to the binding interaction are removed.
-
Addition of hydrogen atoms: Polar hydrogen atoms are added to the protein structure, as they are often not resolved in X-ray crystallography.
-
Charge assignment: Appropriate Kollman charges are assigned to the protein atoms.
-
Defining the binding site: The active site, or the region where the ligand is expected to bind, is identified and defined. This is often done by creating a grid box that encompasses the key amino acid residues of the binding pocket.
Preparation of the Ligand
The 2D structure of the pyrazole derivative is drawn using chemical drawing software and then converted to a 3D structure. The ligand preparation involves:
-
Energy minimization: The 3D structure of the ligand is optimized to its lowest energy conformation.
-
Charge assignment: Gasteiger charges are typically assigned to the ligand atoms.
-
Torsional degrees of freedom: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
Molecular Docking Simulation
Software such as AutoDock, GOLD Suite, or PyRx is commonly used to perform the docking calculations.[4][10] The process involves systematically sampling different conformations of the ligand within the defined active site of the protein and evaluating the binding affinity for each conformation. A scoring function is used to estimate the binding energy (e.g., in kcal/mol), which reflects the strength of the interaction between the ligand and the protein.
Analysis of Docking Results
The results of the docking simulation are analyzed to:
-
Identify the best binding pose: The conformation of the ligand with the lowest binding energy is considered the most probable binding mode.
-
Visualize interactions: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are visualized and analyzed to understand the molecular basis of binding.
-
Compare binding affinities: The binding energies of different ligands are compared to predict their relative potencies.
Visualizing the Computational Docking Workflow
The following diagram illustrates the logical steps involved in a typical computational docking study.
Caption: A flowchart illustrating the key stages of a computational docking study.
Signaling Pathways and Logical Relationships
The biological targets for pyrazole derivatives are often key components of cellular signaling pathways implicated in disease. For instance, kinases like VEGFR-2, Aurora A, and CDK2 are crucial regulators of cell cycle progression and angiogenesis, which are hallmarks of cancer.[3][5] The diagram below depicts a simplified representation of a generic kinase signaling pathway that can be inhibited by small molecules like pyrazole derivatives.
Caption: A simplified diagram of a kinase signaling pathway inhibited by a pyrazole derivative.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties [mdpi.com]
A Comparative Spectroscopic Guide to Substituted 1-p-tolyl-1H-pyrazoles
For Researchers, Scientists, and Drug Development Professionals
Substituted 1-p-tolyl-1H-pyrazoles are a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] A thorough spectroscopic analysis is essential for the unambiguous identification, structural elucidation, and understanding of the physicochemical properties of newly synthesized derivatives. This guide provides a comparative overview of the key spectroscopic data for a series of substituted 1-p-tolyl-1H-pyrazoles, supported by generalized experimental protocols.
Spectroscopic Data Comparison
The following tables summarize typical quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry for a selection of substituted 1-p-tolyl-1H-pyrazoles. These values serve as a reference for researchers working with similar molecular scaffolds.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Representative Substituted 1-p-tolyl-1H-pyrazoles in CDCl₃ [3]
| Compound/Substituent | H-3 (s) | H-4 (s) | H-5 (s) | p-tolyl-H (d, J≈8 Hz) | p-tolyl-CH₃ (s) | Other Protons |
| 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | - | 6.59 | - | 7.63, 7.19 | 2.37 | 7.75 (d, 2H), 7.50–7.43 (m, 5H), 7.23–7.19 (m, 2H), 2.38 (s, 3H, tosyl-CH₃) |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | - | 6.58 | - | 7.63, 7.22 | 2.38 | 7.82–7.75 (m, 2H), 7.52–7.42 (m, 5H), 7.41–7.34 (m, 2H) |
| 3-(3-fluorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | - | 6.59 | - | 7.64, 7.23 | 2.38 | 7.62–7.55 (m, 2H), 7.52–7.43 (m, 5H), 7.40–7.35 (m, 1H), 7.09–7.04 (m, 1H) |
| 5-(3-fluorophenyl)-3-phenyl-1-tosyl-1H-pyrazole | - | 6.55 | - | 7.58, 7.14 | 2.30 | 7.77–7.75 (m, 2H), 7.37–7.29 (m, 4H), 7.19–7.14 (m, 1H), 7.13–7.06 (m, 2H) |
Note: Chemical shifts are dependent on the solvent and the specific substituents on the pyrazole and phenyl rings.[2]
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Representative Substituted 1-p-tolyl-1H-pyrazoles in CDCl₃ [3]
| Compound/Substituent | C-3 | C-4 | C-5 | p-tolyl-C | Other Aromatic C | p-tolyl-CH₃ | Other Aliphatic C |
| 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | 155.34 | 109.53 | 149.48 | 139.36, 134.93, 129.70, 129.42 | 145.22, 130.00, 129.60, 129.40, 128.56, 128.02, 127.80, 126.38 | 21.40 | 21.67 (tosyl-CH₃) |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | 153.94 | 109.25 | 149.52 | 145.47, 134.79, 129.70, 128.07 | 135.20, 130.00, 129.92, 129.56, 129.42, 128.93, 127.85, 127.72 | - | 21.70 (tosyl-CH₃) |
| 3-(3-fluorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | 153.85 | 109.31 | 149.45 | 145.50, 134.75, 129.99, 128.10 | 164.26 (d), 133.63 (d), 130.31 (d), 129.70, 129.56, 129.38, 127.84, 122.11 (d), 116.21 (d), 113.43 (d) | - | 21.69 (tosyl-CH₃) |
| 5-(3-fluorophenyl)-3-phenyl-1-tosyl-1H-pyrazole | 154.15 | 108.69 | 146.80 (d) | 144.50, 133.63, 128.69, 126.99 | 161.89 (d), 130.45 (d), 130.09, 128.41, 128.36 (d), 127.69, 125.39, 124.88, 124.86, 116.09 (d), 115.47 (d) | - | 20.64 (tosyl-CH₃) |
Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Substituted 1-p-tolyl-1H-pyrazoles
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| C-H stretch (aromatic) | 3000 - 3100 | Medium | |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium | |
| C=C stretch (aromatic) | 1500 - 1600 | Medium - Strong | |
| C=N stretch (pyrazole ring) | 1450 - 1550 | Medium - Strong | |
| S=O stretch (tosyl group) | 1340 - 1380 and 1150 - 1190 | Strong | Asymmetric and symmetric stretching |
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Substituted 1-p-tolyl-1H-pyrazoles [3]
| Compound | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |
| 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | C₂₃H₂₀N₂O₂S | 389.1318 | 389.1310 |
| 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | C₂₂H₁₇ClN₂O₂S | 409.0772 | 409.0775 |
| 3-(3-fluorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | C₂₂H₁₇FN₂O₂S | 393.1068 | 393.1066 |
| 5-(3-fluorophenyl)-3-phenyl-1-tosyl-1H-pyrazole | C₂₂H₁₇FN₂O₂S | 393.1068 | 393.1064 |
Experimental Protocols
The following are generalized methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy[4]
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 or 500 MHz NMR spectrometer.
-
Sample Preparation:
-
Weigh 5-10 mg of the substituted 1-p-tolyl-1H-pyrazole compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a spectral width of 12-16 ppm, a pulse angle of 30-45°, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence with a spectral width of 200-220 ppm, a pulse angle of 45°, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is generally required.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Fourier-Transform Infrared (FT-IR) Spectroscopy[4][5]
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method):
-
Mix 1-2 mg of the compound with approximately 100-200 mg of dry potassium bromide (KBr).
-
Grind the mixture to a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of an empty sample holder or a pure KBr pellet.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is automatically subtracted.
-
-
Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹) and correlated with specific bond vibrations.
High-Resolution Mass Spectrometry (HRMS)[6]
-
Objective: To determine the exact molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF).
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI), and the mass-to-charge ratio (m/z) of the ions is measured with high accuracy.
-
Data Analysis: The exact mass of the molecular ion is used to confirm the elemental formula of the compound.
Workflow for Synthesis and Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and comparative spectroscopic analysis of substituted 1-p-tolyl-1H-pyrazoles.
Caption: Workflow for the synthesis and spectroscopic analysis of pyrazoles.
References
A Comparative Guide to the ADMET Properties of 4-Bromo-1-p-tolyl-1H-pyrazole Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The compound 4-Bromo-1-p-tolyl-1H-pyrazole and its analogs are of significant interest for the development of novel drugs, particularly in the area of kinase inhibitors. A critical aspect of the drug discovery process is the early evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to identify candidates with favorable pharmacokinetic profiles and minimize late-stage attrition. This guide provides a comparative analysis of the in vitro ADMET properties of a series of pyrazolo[3,4-d]pyrimidine derivatives, which serve as close structural analogs to this compound, supported by experimental data.
Comparative ADMET Data of Pyrazolo[3,4-d]pyrimidine Analogs
The following tables summarize the experimentally determined ADMET properties for a series of pyrazolo[3,4-d]pyrimidine analogs. These compounds share a core pyrazole structure, with variations in substitutions that influence their pharmacokinetic characteristics. The data presented here is based on a study by Rinaldi et al. (2023), which provides a valuable dataset for understanding the structure-ADMET relationships within this class of compounds.[1]
Table 1: In Vitro Metabolic Stability of Pyrazolo[3,4-d]pyrimidine Analogs in Human Liver Microsomes (HLM) [1]
| Compound ID | R1 | R2 | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Classification |
| 1 | H | 4-Cl-Ph | 12.0 | 144.4 | Low |
| 2 | H | 4-F-Ph | 13.0 | 133.3 | Low |
| 3 | H | 4-CH3-Ph | 18.0 | 96.4 | Moderate |
| 4 | H | 4-OCH3-Ph | 25.0 | 69.3 | Moderate |
| 5 | H | 3-Cl-Ph | > 180 | < 7.7 | High |
| 6 | H | 3-F-Ph | > 180 | < 7.7 | High |
| 7 | H | 3-CH3-Ph | > 180 | < 7.7 | High |
| 8 | CH3 | 4-Cl-Ph | 15.0 | 115.5 | Low |
| 9 | CH3 | 4-F-Ph | 19.0 | 91.3 | Moderate |
| 10 | CH3 | 4-CH3-Ph | 28.0 | 62.0 | Moderate |
Data sourced from Rinaldi et al., 2023.[1]
Table 2: In Vitro Permeability of Pyrazolo[3,4-d]pyrimidine Analogs (PAMPA) [1]
| Compound ID | R1 | R2 | Pe (10⁻⁶ cm/s) | Permeability Classification |
| 1 | H | 4-Cl-Ph | 15.3 | High |
| 2 | H | 4-F-Ph | 14.8 | High |
| 3 | H | 4-CH3-Ph | 16.1 | High |
| 4 | H | 4-OCH3-Ph | 13.9 | High |
| 5 | H | 3-Cl-Ph | 17.5 | High |
| 6 | H | 3-F-Ph | 16.9 | High |
| 7 | H | 3-CH3-Ph | 18.2 | High |
| 8 | CH3 | 4-Cl-Ph | 14.1 | High |
| 9 | CH3 | 4-F-Ph | 13.5 | High |
| 10 | CH3 | 4-CH3-Ph | 15.8 | High |
Data sourced from Rinaldi et al., 2023.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key in vitro ADMET assays referenced in this guide.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of a compound by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Preparation of Solutions: Test compounds are dissolved in DMSO to a stock concentration of 10 mM. A working solution of 100 µM is prepared by diluting the stock with acetonitrile. Human liver microsomes (pooled) are thawed and diluted in 0.1 M phosphate buffer (pH 7.4). An NADPH-regenerating system solution is also prepared.
-
Incubation: The reaction mixture, containing the test compound (final concentration, 1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer, is pre-incubated at 37°C for 5 minutes.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.
-
Sampling: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold solution of acetonitrile containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound across an artificial membrane, which serves as a model for intestinal absorption.
Methodology:
-
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with a buffer solution (pH 7.4).
-
Compound Preparation: Test compounds are dissolved in a donor buffer solution (e.g., phosphate-buffered saline at pH 6.5) to a final concentration of 100 µM.
-
Assay: The donor plate containing the test compounds is placed on top of the acceptor plate, ensuring contact between the artificial membrane and the acceptor buffer.
-
Incubation: The plate assembly is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.
-
Data Analysis: The effective permeability coefficient (Pe) is calculated using the following equation: Pe = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / [(V_D + V_A) * A * t] where C_A is the concentration in the acceptor well, C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, and t is the incubation time.
Visualizing Experimental Workflows and Relationships
Graphical representations of experimental workflows and the interplay of ADMET properties can aid in understanding the drug discovery cascade.
Caption: Workflow for in vitro ADMET evaluation in early drug discovery.
Caption: Interrelationship of key ADMET properties and their impact on drug development.
References
A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-Bromo-1-p-tolyl-1H-pyrazole Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic pathways for the preparation of 4-Bromo-1-p-tolyl-1H-pyrazole, a key intermediate in the development of novel therapeutic agents and functional materials. The presented pathways are benchmarked against each other in terms of synthetic efficiency, reagent accessibility, and reaction conditions. All quantitative data is summarized for ease of comparison, and detailed experimental protocols are provided.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of more complex molecular architectures through cross-coupling reactions. The strategic placement of the bromine atom at the 4-position of the pyrazole ring allows for facile functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. The p-tolyl group at the N-1 position is a common feature in a variety of bioactive molecules. Consequently, efficient and scalable access to this intermediate is of significant interest. This guide evaluates two prominent synthetic strategies: a one-pot, three-component reaction and a classical two-step cyclocondensation-bromination sequence.
Pathway Comparison
Two distinct synthetic routes to this compound are outlined below. Pathway 1 offers a streamlined, one-pot approach, while Pathway 2 follows a more traditional two-step sequence.
Pathway 1: One-Pot Three-Component Synthesis
This modern approach involves the simultaneous reaction of a 1,3-dicarbonyl compound, p-tolylhydrazine, and a brominating agent in a single reaction vessel. This method is advantageous in terms of operational simplicity and time efficiency. A notable example of this approach utilizes malondialdehyde (or a synthetic equivalent), p-tolylhydrazine, and N-bromosaccharin (NBSac) under solvent-free conditions, catalyzed by silica-supported sulfuric acid.[1]
Pathway 2: Two-Step Cyclocondensation and Bromination
The classical and widely employed method for the synthesis of substituted pyrazoles involves a two-step process.[2][3] The first step is the cyclocondensation of a 1,3-dicarbonyl compound with p-tolylhydrazine to form the 1-p-tolyl-1H-pyrazole intermediate. The second step involves the regioselective bromination of this intermediate at the C4 position using a suitable brominating agent like N-bromosuccinimide (NBS) or bromine.
Quantitative Data Summary
The following tables provide a summary of the key quantitative parameters for each synthetic pathway.
Table 1: Reagents and Reaction Conditions
| Parameter | Pathway 1: One-Pot Synthesis | Pathway 2: Two-Step Synthesis |
| Step 1: Pyrazole Formation | ||
| Starting Materials | Malondialdehyde (or equivalent), p-Tolylhydrazine, N-Bromosaccharin | Malondialdehyde (or equivalent), p-Tolylhydrazine |
| Catalyst | Silica-supported Sulfuric Acid | Typically acid-catalyzed (e.g., HCl, Acetic Acid) |
| Solvent | Solvent-free | Ethanol, Acetic Acid, or other suitable solvent |
| Reaction Time | 10-20 minutes | 1-4 hours |
| Temperature | Room Temperature | Room Temperature to Reflux |
| Step 2: Bromination | ||
| Starting Material | N/A | 1-p-tolyl-1H-pyrazole |
| Brominating Agent | N/A | N-Bromosuccinimide (NBS) or Bromine |
| Solvent | N/A | Dichloromethane, Chloroform, or Acetic Acid |
| Reaction Time | N/A | 1-3 hours |
| Temperature | N/A | 0 °C to Room Temperature |
Table 2: Synthetic Efficiency and Yield
| Parameter | Pathway 1: One-Pot Synthesis | Pathway 2: Two-Step Synthesis |
| Overall Yield | High (reported yields for similar derivatives are often >90%)[1] | Good to High (Step 1 yields are typically high; Step 2 yields are generally good) |
| Purity | Generally high, requires purification | Requires purification after each step |
| Atom Economy | High | Moderate |
| Number of Steps | 1 | 2 |
| Work-up and Purification | Single purification step | Two separate work-up and purification steps |
Experimental Protocols
Pathway 1: One-Pot Three-Component Synthesis
This protocol is adapted from the general procedure for the synthesis of 4-bromopyrazole derivatives.[1]
Materials:
-
Malondialdehyde bis(dimethyl acetal) (1 mmol)
-
p-Tolylhydrazine hydrochloride (1 mmol)
-
N-Bromosaccharin (NBSac) (1 mmol)
-
Silica-supported sulfuric acid (H₂SO₄/SiO₂) (catalytic amount)
-
n-Hexane
Procedure:
-
In a mortar, grind together p-tolylhydrazine hydrochloride (1 mmol) and malondialdehyde bis(dimethyl acetal) (1 mmol) with a catalytic amount of silica-supported sulfuric acid at room temperature.
-
After grinding for approximately 5-10 minutes, add N-bromosaccharin (1 mmol) to the mixture and continue to grind for an additional 5-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, add n-hexane to the reaction mixture and filter to remove the catalyst and saccharin byproduct.
-
The filtrate, containing the crude product, is then concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent (e.g., a mixture of ethyl acetate and hexane) to afford pure this compound.
Pathway 2: Two-Step Cyclocondensation and Bromination
Step 1: Synthesis of 1-p-tolyl-1H-pyrazole
Materials:
-
Malondialdehyde bis(dimethyl acetal) (1 mmol)
-
p-Tolylhydrazine hydrochloride (1 mmol)
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
To a solution of p-tolylhydrazine hydrochloride (1 mmol) in ethanol, add a catalytic amount of concentrated hydrochloric acid.
-
To this mixture, add malondialdehyde bis(dimethyl acetal) (1 mmol) and stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield 1-p-tolyl-1H-pyrazole.
Step 2: Bromination of 1-p-tolyl-1H-pyrazole
Materials:
-
1-p-tolyl-1H-pyrazole (1 mmol)
-
N-Bromosuccinimide (NBS) (1.05 mmol)
-
Dichloromethane
-
Water
Procedure:
-
Dissolve 1-p-tolyl-1H-pyrazole (1 mmol) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.05 mmol) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic pathways.
Caption: One-Pot Three-Component Synthesis of this compound.
Caption: Two-Step Synthesis of this compound.
Conclusion
Both pathways presented offer viable routes to this compound. The one-pot synthesis (Pathway 1) is characterized by its high efficiency, reduced reaction time, and operational simplicity, making it an attractive option for rapid synthesis and library generation.[1] The classical two-step approach (Pathway 2), while more time and labor-intensive, is robust and allows for the isolation and characterization of the pyrazole intermediate, which may be advantageous in certain research contexts. The choice of pathway will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources. For large-scale production, the optimization of the one-pot procedure could offer significant economic and environmental benefits.
References
Safety Operating Guide
Safe Disposal of 4-Bromo-1-p-tolyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 4-Bromo-1-p-tolyl-1H-pyrazole, a compound that requires careful management due to its potential hazards.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it with appropriate personal protective equipment (PPE).
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Damage: Can cause serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Personal Protective Equipment (PPE): Before handling this compound, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A laboratory coat and, if there is a risk of significant exposure, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation or the generation of dust, a NIOSH-approved respirator is necessary.
Quantitative Hazard Data Summary
| Hazard Classification | Category | Description |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1/2 | Causes serious eye damage/irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous waste. Adherence to institutional and local regulations is mandatory.
1. Waste Segregation:
-
Halogenated Waste Stream: this compound is a halogenated organic compound and must be collected in a designated waste container for halogenated organic solids.[1][2]
-
Avoid Mixing: Do not mix with non-halogenated waste streams.[1] Mixing different waste types can lead to dangerous chemical reactions and complicate the disposal process.
2. Waste Container Labeling:
-
Clear Identification: The waste container must be clearly and accurately labeled as "Hazardous Waste."
-
Contents Declaration: The label must include the full chemical name, "this compound," and a clear indication of its hazards (e.g., "Irritant").
3. Spill and Contamination Management:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials (e.g., absorbent pads, wipes) into the designated halogenated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., acetone), and collect the rinsate as hazardous waste.[1]
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that come into contact with the compound must also be disposed of in the halogenated hazardous waste container.
4. Final Disposal:
-
Licensed Disposal Service: The collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[1]
-
Incineration: High-temperature incineration is a common and effective method for the disposal of halogenated organic compounds.[3]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow Diagram
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 4-Bromo-1-p-tolyl-1H-pyrazole
Essential Safety and Handling Guide for 4-Bromo-1-p-tolyl-1H-pyrazole
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including other brominated pyrazole derivatives, and established best practices for handling solid laboratory chemicals. It is imperative to handle this compound with caution, assuming it may have hazards similar to its analogs, which include skin and eye irritation and potential respiratory tract irritation.[1][2][3][4][5][6] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.
Immediate Safety Information
-
Potential Hazards: Based on similar compounds, this compound is expected to cause skin and eye irritation.[1][2][3][4][5] It may also cause respiratory irritation if inhaled as a dust.[1][3][4][5] Ingestion may be harmful.[3]
-
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[1] Remove and wash contaminated clothing before reuse.[1]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1][2]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if symptoms occur.[1][2]
-
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.[7][8][9][10][11]
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should be worn at all times to protect against dust particles. A face shield provides additional protection, especially when handling larger quantities or when there is a risk of splashing.[10] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable for handling solid chemicals.[8] Always inspect gloves for tears or holes before use.[4] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn to protect against spills and contamination of personal clothing.[7] |
| Respiratory | NIOSH-approved respirator | A respirator with a particulate filter is recommended if handling the powder outside of a certified chemical fume hood or if dust is generated.[1][9] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills.[9] |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order before beginning work.[1]
-
Spill Kit: Have a chemical spill kit readily available. The kit should contain absorbent materials suitable for solid chemical spills.
2. Weighing and Transferring:
-
Designated Area: Designate a specific area within the fume hood for weighing.
-
Technique: Use a spatula to carefully transfer the solid. Avoid creating dust. Use a weighing paper or a tared container.
-
Cleaning: Clean the spatula and weighing area immediately after use to prevent cross-contamination.
3. In Solution:
-
Solvent Addition: Add the solid to the solvent slowly to avoid splashing.
-
Container: Use a sealed container for mixing and reactions to prevent the release of vapors.
4. Storage:
-
Container: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents.[1][2]
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.[12][13][14][15][16]
1. Waste Segregation:
-
Halogenated Waste: Collect all waste containing this compound in a designated, sealed, and properly labeled "Halogenated Organic Waste" container.[12][13][14][15] Do not mix with non-halogenated waste.[12][15][16]
-
Solid Waste: Contaminated solid waste such as gloves, weighing paper, and paper towels should be collected in a separate, sealed bag or container and labeled as hazardous waste.
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the approximate amount.[14]
3. Storage of Waste:
-
Store the waste container in a designated satellite accumulation area, away from incompatible materials.
4. Disposal:
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Never dispose of this chemical down the drain or in the regular trash.[12][14]
Key Safety Considerations
Caption: Key safety considerations for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. safety.nmsu.edu [safety.nmsu.edu]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. hazmatschool.com [hazmatschool.com]
- 10. realsafety.org [realsafety.org]
- 11. epa.gov [epa.gov]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 15. campusoperations.temple.edu [campusoperations.temple.edu]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
